S-309309
Description
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Properties
Molecular Formula |
C23H21F2N5O5S |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
N-[(4R)-5,7-difluoro-2'-(5-methyl-2-pyridinyl)-4'-oxospiro[2,3-dihydrochromene-4,6'-5,7-dihydropyrazolo[4,3-c]pyridine]-3'-yl]-2-methylsulfonylacetamide |
InChI |
InChI=1S/C23H21F2N5O5S/c1-12-3-4-17(26-10-12)30-21(27-18(31)11-36(2,33)34)19-15(29-30)9-23(28-22(19)32)5-6-35-16-8-13(24)7-14(25)20(16)23/h3-4,7-8,10H,5-6,9,11H2,1-2H3,(H,27,31)(H,28,32)/t23-/m0/s1 |
InChI Key |
WWHHALBVCASKPG-QHCPKHFHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
S-309309: A Technical Guide to its Mechanism of Action in Obesity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-309309 is a novel, orally administered small molecule inhibitor of monoacylglycerol O-acyltransferase 2 (MGAT2) currently in clinical development for the treatment of obesity. By targeting a key enzyme in intestinal triglyceride resynthesis, this compound presents a unique mechanism of action distinct from current incretin-based therapies. Preclinical studies in diet-induced obese (DIO) mice have demonstrated its potential to reduce body weight and improve metabolic parameters through a dual mechanism of decreased food intake and increased energy expenditure. Phase I clinical trials have established a favorable safety and pharmacokinetic profile. This document provides a comprehensive technical overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound.
Core Mechanism of Action: Inhibition of MGAT2
This compound is a potent and selective inhibitor of monoacylglycerol O-acyltransferase 2 (MGAT2)[1][2][3]. MGAT2 is an enzyme predominantly expressed in the enterocytes of the small intestine and plays a crucial role in the absorption of dietary fat[4]. Specifically, MGAT2 catalyzes the resynthesis of triglycerides (TGs) from monoacylglycerol (MG) and fatty acyl-CoAs, a critical step in the formation of chylomicrons which transport dietary lipids into the bloodstream[1].
By inhibiting MGAT2, this compound is hypothesized to modulate lipid metabolism and energy balance through several interconnected pathways[5]:
-
Delayed and Altered Lipid Absorption: Inhibition of TG resynthesis in the proximal small intestine leads to an increased delivery of lipids to the distal ileum and colon. This altered lipid profile in the lower gastrointestinal tract is believed to trigger the secretion of satiety-regulating gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), contributing to reduced food intake.
-
Enhanced Intestinal Fatty Acid Beta-Oxidation: The accumulation of fatty acids within enterocytes due to blocked TG synthesis may upregulate the process of fatty acid beta-oxidation within these cells[5]. This localized increase in energy metabolism could contribute to the overall increase in energy expenditure observed in preclinical models.
-
Reduced Food Intake: The combination of increased satiety hormone secretion and potentially other signaling pathways originating from the gut leads to a suppression of appetite and reduced caloric intake[5].
-
Increased Energy Expenditure: Preclinical studies have shown that the anti-obesity effect of this compound is not solely due to reduced food intake, as pair-fed animals still exhibited weight loss[5]. This suggests a direct impact on energy expenditure, likely linked to the enhanced intestinal fatty acid metabolism.
Preclinical Efficacy in Diet-Induced Obesity (DIO) Models
This compound has demonstrated significant anti-obesity and metabolic benefits in preclinical studies using diet-induced obese (DIO) mice.
Quantitative Data from Preclinical Studies
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Body Weight | DIO Mice | 3 mg/kg, b.i.d., oral administration for 4-13 weeks | Suppressed body weight gain compared to vehicle. Preclinical data suggests a potential for 8-10% weight loss within 24 weeks. | [4][5] |
| Food Intake | DIO Mice | 3 mg/kg, b.i.d., oral administration | Suppressed food intake. | [5] |
| Energy Expenditure | DIO Mice | 3 mg/kg, b.i.d., oral administration | Enhanced energy expenditure, independent of changes in food intake. | [5] |
| Insulin (B600854) Resistance | DIO Mice | 3 mg/kg, b.i.d., oral administration | Decreased Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) index. | [5] |
| Hepatic Steatosis | DIO Mice | 3 mg/kg, b.i.d., oral administration | Decreased hepatic triglyceride content. | [5] |
| Liver Function | DIO Mice | 3 mg/kg, b.i.d., oral administration | Decreased plasma alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels. | [5] |
| Gene Expression | DIO Mice | 3 mg/kg, b.i.d., oral administration | Upregulation of intestinal genes related to long-chain fatty acid beta-oxidation. | [5] |
Experimental Protocols for Preclinical Studies
-
Animal Model: Diet-induced obese (DIO) mice were used as the primary model. Obesity was induced by feeding a high-fat diet for a specified period before the commencement of the study.
-
Drug Administration: this compound was administered orally, typically twice daily (b.i.d.), at a dose of 3 mg/kg.
-
Body Weight and Food Intake Measurement: Body weight and food consumption were monitored regularly throughout the study period.
-
Energy Expenditure Measurement: Indirect calorimetry was employed to measure oxygen consumption (VO2) and carbon dioxide production (VCO2), from which energy expenditure was calculated.
-
Metabolic Parameter Analysis: Blood samples were collected to measure plasma levels of glucose, insulin, ALT, and AST. The HOMA-IR index was calculated to assess insulin resistance. Hepatic triglyceride content was determined from liver tissue samples.
-
Gene Expression Analysis: Intestinal tissue was harvested, and quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the expression levels of genes involved in fatty acid beta-oxidation.
Clinical Development Program
This compound is currently progressing through clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase I Clinical Trial (NCT05247970)
A Phase I, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy adults, including a cohort of obese individuals.
| Parameter | Study Population | Dosing Regimen | Key Findings | Reference |
| Safety and Tolerability | Healthy adults (with and without obesity) | Single doses up to 300 mg; Multiple doses of 50 mg once daily for 14 days | Well-tolerated with no serious adverse events reported. | [1][6] |
| Pharmacokinetics | Healthy adults (with and without obesity) | Single and multiple doses | Favorable pharmacokinetic profile, with exposure being unaffected by food intake or obesity. | [1][6] |
| Pharmacodynamics | Healthy adults (with and without obesity) | Single and multiple doses | Significant increase in the plasma biomarker dicarboxylic acid (18:1), indicating successful target engagement of MGAT2. | [1][6] |
-
Study Design: A two-part study involving single ascending doses (SAD) and multiple ascending doses (MAD) in healthy volunteers. A cohort of obese but otherwise healthy participants was included in the MAD part.
-
Endpoints: The primary endpoints were safety and tolerability, assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs). Secondary endpoints included pharmacokinetic parameters (Cmax, AUC, t1/2) and the measurement of the pharmacodynamic biomarker, dicarboxylic acid (18:1), in plasma.
Phase II Clinical Trial (NCT05925114)
A Phase II, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study is currently underway to evaluate the efficacy and safety of this compound in adults with obesity.
-
Study Design: A dose-ranging study where participants are randomized to receive one of several doses of this compound or a placebo, administered orally once daily for 24 weeks.
-
Primary Endpoint: The primary efficacy endpoint is the percent change in body weight from baseline at week 24.
-
Secondary Endpoints: Secondary endpoints include the proportion of participants achieving categorical weight loss thresholds (e.g., ≥5%, ≥10%, ≥15% body weight reduction), as well as changes in various metabolic and cardiovascular risk factors.
-
Inclusion Criteria: Key inclusion criteria include a body mass index (BMI) ≥ 30 kg/m ².
-
Exclusion Criteria: Exclusion criteria include a history of bariatric surgery and the use of other weight-loss medications.
Note: The results of the Phase II clinical trial are not yet publicly available.
Visualizing the Pathways and Processes
Signaling Pathway of MGAT2 Inhibition
Caption: Proposed mechanism of action of this compound via MGAT2 inhibition.
Experimental Workflow for Preclinical DIO Mouse Studies
Caption: General experimental workflow for this compound studies in DIO mice.
Phase II Clinical Trial Design (NCT05925114)
Caption: Overview of the Phase II clinical trial design for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of a Novel Anti-obesity Agent, this compound, in Healthy Adults with or Without Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of S-309309: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-309309 is a novel, orally administered small molecule inhibitor of monoacylglycerol O-acyltransferase 2 (MGAT2) under development by Shionogi & Co., Ltd. for the treatment of obesity. MGAT2 is an enzyme predominantly expressed in the small intestine and plays a crucial role in the absorption and re-synthesis of dietary triglycerides. By inhibiting MGAT2, this compound aims to reduce fat absorption and consequently impact body weight and metabolic parameters. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key findings from in vivo studies, detailing experimental methodologies, and illustrating the underlying mechanism of action.
Core Mechanism of Action: MGAT2 Inhibition
This compound exerts its pharmacological effect through the selective inhibition of MGAT2. This enzyme is a key component of the monoacylglycerol pathway, which is responsible for the majority of triglyceride resynthesis in enterocytes following the digestion of dietary fats.
The inhibition of MGAT2 by this compound disrupts this process, leading to a reduction in the absorption of dietary fats and a subsequent decrease in the availability of triglycerides for storage in adipose tissue. Preclinical studies suggest that this primary mechanism triggers a cascade of downstream effects that contribute to its anti-obesity and metabolic benefits.
Figure 1: Mechanism of Action of this compound in the Small Intestine.
Preclinical Efficacy in Diet-Induced Obesity Models
The anti-obesity effects of this compound have been evaluated in diet-induced obese (DIO) mouse models, which are a standard preclinical tool for assessing the efficacy of weight management therapeutics.
Key Findings in DIO Mouse Models
Oral administration of this compound in DIO mice has demonstrated significant effects on body weight, food intake, and various metabolic parameters.[1]
| Parameter | Observation |
| Body Weight | Significant reduction in body weight gain compared to control groups.[1] |
| Food Intake | Reduction in food intake under ad libitum feeding conditions.[1] |
| Energy Expenditure | Increased energy expenditure, independent of changes in locomotor activity.[1] |
| Glucose Metabolism | Decreased plasma glucose levels and HOMA-IR index, indicating improved insulin (B600854) sensitivity.[1] |
| Lipid Metabolism | Reduced liver triglyceride content and plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1] |
| Gene Expression | Upregulation of genes in the small intestine associated with long-chain fatty acid β-oxidation (e.g., Cpt1a, Acadl, Acox1, Acot1, Acot2).[1] |
| Biomarkers | Elevated levels of acylcarnitines in the small intestine, consistent with increased fatty acid oxidation.[1] |
Experimental Protocols
The following sections outline the methodologies employed in the preclinical evaluation of this compound.
Diet-Induced Obesity (DIO) Mouse Model
Figure 2: Workflow for the Diet-Induced Obesity (DIO) Mouse Model Study.
A standard DIO model was utilized to assess the in vivo efficacy of this compound. Male C57BL/6J mice were fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8 to 12 weeks to induce obesity. Once a significant increase in body weight compared to control mice on a standard chow diet was established, the obese mice were randomized into treatment and control groups. The treatment group received oral administration of this compound, while the control group received a vehicle. Various physiological and metabolic parameters were monitored throughout the study.
Energy Expenditure Measurement
Energy expenditure was assessed using indirect calorimetry. This technique measures the rates of oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure. Mice were individually housed in metabolic cages equipped for continuous monitoring of gas exchange. Data was collected over a specified period, and energy expenditure was calculated using the Weir equation or a similar formula. Locomotor activity was simultaneously monitored using infrared beams to ensure that changes in energy expenditure were not solely due to alterations in physical activity.
Quantitative PCR (qPCR) for Gene Expression Analysis
To investigate the molecular mechanisms underlying the effects of this compound, quantitative PCR was performed on tissue samples from the small intestine.
Figure 3: Workflow for qPCR Analysis of Intestinal Gene Expression.
Total RNA was extracted from the small intestine tissue of this compound-treated and control mice. The extracted RNA was then reverse-transcribed into complementary DNA (cDNA). This cDNA served as the template for qPCR using primers specific for genes involved in fatty acid β-oxidation, including Carnitine Palmitoyltransferase 1a (Cpt1a), Acyl-CoA Dehydrogenase Long Chain (Acadl), Acyl-CoA Oxidase 1 (Acox1), and Acyl-CoA Thioesterase 1 and 2 (Acot1, Acot2). The relative expression of these target genes was normalized to a housekeeping gene to determine the fold change in expression in the this compound treated group compared to the control group.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Acylcarnitine Analysis
To confirm the functional impact of upregulated fatty acid oxidation genes, levels of acylcarnitines in the small intestine were measured by LC-MS. Acylcarnitines are intermediates in the transport of fatty acids into the mitochondria for oxidation.
Small intestine tissue samples were homogenized and subjected to a lipid extraction procedure. The extracted lipids were then analyzed using a liquid chromatography system coupled to a mass spectrometer. This technique allows for the separation and quantification of individual acylcarnitine species based on their mass-to-charge ratio. An increase in the levels of various acylcarnitines is indicative of an increased flux through the fatty acid oxidation pathway.
Signaling Pathway
The inhibition of MGAT2 by this compound initiates a series of downstream events that contribute to its therapeutic effects. While the complete signaling cascade is still under investigation, a proposed pathway involves altered lipid metabolism, gut hormone secretion, and central nervous system signaling.
Figure 4: Proposed Signaling Pathway of this compound's Anti-Obesity Effects.
The primary inhibition of MGAT2 leads to reduced fat absorption and an increase in intestinal fatty acid oxidation. The altered lipid environment in the gut is thought to modulate the secretion of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are known to influence appetite and glucose homeostasis through their actions on the central nervous system and other peripheral tissues. The increase in intestinal fatty acid oxidation may also contribute to an overall increase in energy expenditure. Together, these effects lead to the observed reduction in body weight and improvements in metabolic health.
Conclusion
The preclinical data for this compound demonstrate a promising profile for a novel anti-obesity therapeutic. Its mechanism of action, centered on the inhibition of intestinal MGAT2, leads to a multifaceted effect on lipid metabolism, energy expenditure, and potentially appetite regulation. The robust effects observed in diet-induced obese mouse models, including significant reductions in body weight and improvements in key metabolic parameters, provide a strong rationale for its continued clinical development. Further research will be crucial to fully elucidate the detailed signaling pathways and to translate these promising preclinical findings into effective clinical outcomes for the management of obesity.
References
S-309309: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-309309 is a novel, orally administered small molecule inhibitor of monoacylglycerol acyltransferase-2 (MGAT2) developed by Shionogi for the treatment of obesity.[1][2][3] The therapeutic rationale is based on inhibiting MGAT2, an enzyme pivotal for the re-synthesis of triglycerides in the small intestine, thereby modulating the absorption of dietary fat.[4][5] This mechanism represents a distinct approach from current incretin-based therapies like GLP-1 receptor agonists.[6] Preclinical studies in diet-induced obese (DIO) mice demonstrated promising metabolic benefits, including reduced body weight and improved insulin (B600854) sensitivity.[7][8] The compound advanced through a successful Phase I trial, showing good safety and tolerability.[9][10] However, a Phase II study in adults with obesity did not meet its primary endpoint for weight loss with monotherapy, leading Shionogi to explore combination strategies.[11] This guide provides an in-depth summary of the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and clinical trial outcomes.
Discovery and Mechanism of Action
This compound was identified by Shionogi as a selective inhibitor of monoacylglycerol acyltransferase-2 (MGAT2).[7] MGAT2 is highly expressed in the enterocytes of the small intestine and plays a key role in the monoacylglycerol pathway, which is responsible for absorbing the majority of dietary fat.[7][12] By catalyzing the synthesis of diacylglycerol from monoacylglycerol and acyl-CoA, MGAT2 is a critical step in the re-esterification of digested triglycerides before they are packaged into chylomicrons and released into circulation.[4][12]
The inhibition of MGAT2 by this compound is designed to reduce the absorption of dietary fat.[5] Preclinical evidence further suggests that this inhibition leads to increased intestinal fatty acid β-oxidation, enhanced energy expenditure, and influences the release of anorectic gut hormones like glucagon-like peptide-1 (GLP-1) and peptide tyrosine-tyrosine (PYY).[7][13][14]
Preclinical Development
This compound was evaluated in high-fat diet (HFD)-induced obesity (DIO) mouse models to assess its anti-obesity and metabolic effects. These studies provided the foundational evidence for advancing the compound into clinical trials.
Experimental Protocols: Preclinical
-
Animal Model : Mice were fed a high-fat diet (HFD) for a period of 4 weeks to establish a diet-induced obesity (DIO) model.[7]
-
Drug Administration : this compound was administered orally (p.o.) twice daily (b.i.d.).[7][8]
-
Efficacy Assessment : Key parameters measured included body weight, food intake, energy expenditure, insulin sensitivity (HOMA-IR index), plasma glucose, and lipid levels (hepatic triglycerides, plasma aminotransferases).[7] Gene expression analysis related to fatty acid oxidation was performed on intestinal tissue via quantitative PCR.[7]
Preclinical Results Summary
The key quantitative findings from the preclinical studies in DIO mice are summarized below.
| Parameter | Treatment Group | Dosage | Duration | Outcome |
| Body Weight Gain | This compound | 3 mg/kg, p.o., b.i.d. | 4 weeks | Significant reduction compared to vehicle.[7] |
| Food Intake | This compound | 3 mg/kg, p.o., b.i.d. | 4 weeks | Reduction observed under ad libitum feeding.[7] |
| Energy Expenditure | This compound | 3 mg/kg, p.o., b.i.d. | 1 week | Increased under restricted-feeding conditions.[7] |
| Insulin Resistance | This compound | 3 mg/kg, p.o., b.i.d. | N/A | Decrease in HOMA-IR index.[7] |
| Hepatic Steatosis | This compound | 3 mg/kg, p.o., b.i.d. | N/A | Reduction in hepatic triglyceride content.[7][14] |
| Intestinal Gene Expression | This compound | 3 mg/kg, p.o., b.i.d. | N/A | Upregulation of genes for fatty acid β-oxidation.[7] |
Clinical Development
This compound progressed into human clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.
Phase I Clinical Trial (NCT05247970)
A Phase I study was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy adults with and without obesity.[9][10]
-
Study Design : A single-center, randomized, double-blind, placebo-controlled study.[9]
-
Part 1 (Single-Ascending Dose) : 50 healthy adults received a single oral dose of this compound or placebo in a fasted state. Doses were escalated after safety reviews.[9][10]
-
Part 2 (Multiple Dose) : 24 healthy adults with or without obesity received multiple oral doses of this compound or placebo in a fed state.[9][10]
-
Assessments : The study evaluated safety (adverse events), pharmacokinetics (PK), the effect of food, and the pharmacodynamic (PD) biomarker of MGAT2 inhibition, dicarboxylic acid (18:1).[9] It also assessed any drug-drug interaction with midazolam, a CYP3A4 substrate.[15]
| Parameter | Study Part | Dosage | Population | Outcome |
| Safety & Tolerability | Single Dose | Up to 300 mg | Healthy Adults | Well tolerated; no serious adverse events.[9][10] |
| Multiple Dose | 50 mg once daily, 14 days | Healthy & Obese Adults | Well tolerated; no discontinuations due to AEs.[9][10] | |
| Pharmacokinetics | Single Dose | Ascending | Healthy Adults | Dose-proportional exposure.[9] |
| Single Dose | N/A | Healthy Adults | PK characteristics unaffected by food intake.[9][10] | |
| Multiple Dose | 50 mg once daily | Healthy & Obese Adults | No clinically meaningful PK difference between groups.[9] | |
| Pharmacodynamics | Single & Multiple Dose | N/A | Healthy & Obese Adults | Significant increase in biomarker dicarboxylic acid (18:1).[9] |
| Drug Interaction | N/A | N/A | N/A | Did not affect the pharmacokinetics of midazolam (CYP3A substrate).[9] |
Phase II Clinical Trial (NCT05925114)
Following the positive Phase I results, a Phase II trial was initiated to evaluate the efficacy and safety of this compound in a larger population of adults with obesity.[1][6]
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[1][6]
-
Participants : Adults with a Body Mass Index (BMI) of ≥ 30 kg/m ².[1][11] Inclusion criteria required a stable body weight and at least one prior unsuccessful dietary effort to lose weight.[1]
-
Intervention : Participants were randomized to one of four parallel arms: three different dose levels of this compound (low, middle, high) or a matching placebo, administered as oral capsules once daily for 24 weeks.[1]
-
Primary Endpoint : The percent change in body weight from baseline at Week 24.[6]
-
Secondary Endpoints : Percentage of subjects achieving weight loss thresholds of ≥5%, ≥10%, ≥15%, and ≥20%.[6]
The top-line results from the Phase II study were announced by Shionogi in mid-2024.
| Parameter | Treatment Group | Dosage | Duration | Outcome |
| Primary Endpoint | ||||
| Percent Change in Body Weight | This compound (Monotherapy) | Low, Middle, High | 24 Weeks | <5% weight loss from baseline. |
Conclusion and Future Directions
This compound is a novel MGAT2 inhibitor that demonstrated a strong preclinical rationale and a favorable safety and pharmacokinetic profile in Phase I clinical trials. However, the Phase II study revealed that as a monotherapy, this compound did not achieve a level of weight loss considered sufficient for advancement as a single agent in the current competitive obesity treatment landscape.
The modest efficacy as a monotherapy, coupled with its distinct mechanism of action, suggests potential utility in combination with other anti-obesity medications. Preclinical data has indicated possible additive or synergistic effects when combined with GLP-1 receptor agonists. Shionogi is now actively considering this combination approach for future development, aiming to leverage the metabolic benefits of this compound to enhance the efficacy of existing therapeutic classes. Further clinical studies will be required to validate the potential of this compound as part of a combination treatment regimen for obesity.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shionogi.com [shionogi.com]
- 6. shionogi.com [shionogi.com]
- 7. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Safety, Tolerability, and Pharmacokinetics of a Novel Anti-obesity Agent, this compound, in Healthy Adults with or Without Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound for Obesity · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of MGAT2 modulates fat-induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
S-309309: A Technical Overview of a Novel MGAT2 Inhibitor for Obesity
For Researchers, Scientists, and Drug Development Professionals
S-309309 is an investigational small molecule inhibitor of monoacylglycerol acyltransferase 2 (MGAT2) developed by Shionogi & Co., Ltd. for the treatment of obesity.[1][2] By targeting a key enzyme in the triglyceride resynthesis pathway in the small intestine, this compound presents a novel mechanism of action for weight management.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available experimental data for this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N-[(4R)-5,7-difluoro-2'-(5-methylpyridin-2-yl)-4'-oxospiro[2,3-dihydrochromene-4,6'-5,7-dihydropyrazolo[4,3-c]pyridine]-3'-yl]-2-methylsulfonylacetamide |
| CAS Number | 2267352-04-3 |
| Molecular Formula | C₂₃H₂₁F₂N₅O₅S |
| Molar Mass | 517.51 g/mol |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| log P | 1.92 |
| Topological Polar Surface Area | 140.66 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 10 |
| pKa (acid/base) | 10.5 / 2.3 |
Research has also investigated the polymorphic forms of this compound, identifying both hydrate (B1144303) and anhydrate forms. These forms can reversibly transform depending on the relative humidity, a critical consideration for pharmaceutical manufacturing and formulation.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting MGAT2, an enzyme predominantly expressed in the enterocytes of the small intestine.[4] MGAT2 plays a crucial role in the re-esterification of monoacylglycerols and free fatty acids into triglycerides, a key step in the absorption of dietary fats.
By inhibiting MGAT2, this compound is proposed to have the following downstream effects:
-
Reduced Triglyceride Synthesis and Absorption: Inhibition of MGAT2 directly curtails the synthesis of triglycerides in the small intestine, thereby reducing the absorption of dietary fats.[5]
-
Enhanced Intestinal Fatty Acid β-Oxidation: Preclinical studies in diet-induced obese (DIO) mice have shown that this compound treatment leads to the upregulation of genes involved in long-chain fatty acid beta-oxidation in the small intestine.[4][6] This suggests that instead of being packaged into triglycerides, fatty acids are increasingly metabolized locally within the gut.
-
Increased Energy Expenditure: In animal models, this compound administration was associated with enhanced energy expenditure, contributing to its anti-obesity effects.[4][6]
-
Modulation of Gut Peptides: Inhibition of the MGAT2 pathway may lead to an accumulation of monoacylglycerols in the intestinal lumen, which could in turn stimulate the release of anorectic gut peptides such as glucagon-like peptide-1 (GLP-1).[5][7] This suggests a potential for appetite suppression.
The proposed signaling pathway for the action of this compound is depicted in the following diagram:
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are proprietary to the manufacturer. However, published clinical trial and preclinical study descriptions provide a general overview of the methodologies employed.
Phase I Clinical Trial Methodology
A Phase I, single-center, randomized, double-blind, placebo-controlled study was conducted to assess the safety, tolerability, and pharmacokinetics of this compound.[8][9]
-
Study Design: The study consisted of two parts: a single-ascending dose (SAD) phase and a multiple-dose (MD) phase.[8]
-
Participants: Healthy adults with and without obesity were enrolled.[8] Key inclusion criteria included a BMI between 18.5 and <30.0 kg/m ² for the healthy cohort and a BMI of ≥30 to <40 kg/m ² for the obese cohort.[9]
-
Dosing: In the SAD phase, participants received a single oral dose of this compound or a placebo in a fasted state.[9] In the MD phase, participants received multiple doses.[8] The effect of food on pharmacokinetics was also assessed.[8]
-
Assessments: Safety and tolerability were the primary endpoints.[9] Pharmacokinetic parameters (Cmax, Tmax, AUC) were assessed as secondary endpoints.[9] The study also investigated the effect of this compound on electrocardiogram (ECG) parameters and its interaction with midazolam, a CYP3A substrate.[8] A pharmacodynamic biomarker, dicarboxylic acid (18:1), was also measured.[8]
The general workflow for the Phase I clinical trial is illustrated below:
Caption: General workflow of the Phase I clinical trial for this compound.
Preclinical Studies in Diet-Induced Obese (DIO) Mice
Preclinical efficacy of this compound was evaluated in a diet-induced obese (DIO) mouse model.[4][6]
-
Animal Model: Mice were fed a high-fat diet (HFD) to induce obesity.[6]
-
Treatment: Obese mice were treated with this compound.[6]
-
Assessments:
-
Metabolic Parameters: Body weight, food intake, and energy expenditure were monitored.[4][6]
-
Gene Expression Analysis: Quantitative PCR (qPCR) was used to measure the expression of genes related to long-chain fatty acid β-oxidation in the small intestine.[4]
-
Metabolite Analysis: Liquid chromatography-mass spectrometry (LC-MS) was employed to measure levels of acylcarnitines in the small intestine.[4]
-
Biochemical Assays: Plasma glucose, insulin (B600854), liver triglycerides, and liver enzymes (ALT, AST) were measured.[4][6]
-
Summary of Key Findings
Table 3: Summary of Preclinical and Clinical Findings for this compound
| Study Type | Key Findings | Reference |
| Preclinical (DIO Mice) | - Reduced body weight gain and food intake. - Increased energy expenditure. - Upregulation of intestinal genes for fatty acid β-oxidation. - Improved insulin sensitivity and reduced fatty liver. | [4][6] |
| Phase I Clinical Trial | - Well-tolerated in single doses up to 300 mg and multiple doses of 50 mg once daily for 14 days. - Pharmacokinetics were not significantly affected by obesity or food intake. - No clinically meaningful effect on ECG parameters. - Did not affect the pharmacokinetics of a CYP3A substrate. - Increased the pharmacodynamic biomarker dicarboxylic acid (18:1). | [8][10] |
| Phase II Clinical Trial | - A Phase II study has been conducted to evaluate the efficacy and safety in adults with a BMI of 30 or greater.[3][11] |
Conclusion
This compound is a promising novel oral therapeutic candidate for obesity with a distinct mechanism of action centered on the inhibition of MGAT2. Preclinical and early clinical data suggest a favorable safety profile and the potential for weight loss through reduced fat absorption and increased energy expenditure. Further results from ongoing and future clinical trials will be crucial in determining its ultimate efficacy and place in the therapeutic landscape for obesity management.
References
- 1. This compound by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 2. shionogi.com [shionogi.com]
- 3. shionogi.com [shionogi.com]
- 4. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 5. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, and Pharmacokinetics of a Novel Anti-obesity Agent, this compound, in Healthy Adults with or Without Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound for Obesity · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
S-309309: A Technical Overview of its Selectivity for MGAT2
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-309309 is a novel, orally administered small molecule inhibitor of monoacylglycerol O-acyltransferase 2 (MGAT2) that has been under development by Shionogi & Co., Ltd. for the treatment of obesity.[1][2] MGAT2 is an enzyme predominantly expressed in the small intestine and plays a crucial role in the absorption of dietary fats.[1][3] By catalyzing the synthesis of diacylglycerol (DAG) from monoacylglycerol (MAG) and fatty acyl-CoAs, MGAT2 is a key component of the monoacylglycerol pathway for triglyceride (TG) resynthesis in enterocytes.[3] Inhibition of MGAT2 is therefore a promising therapeutic strategy to reduce fat absorption and combat obesity.
While this compound is described as a "selective MGAT2 inhibitor," specific quantitative data on its inhibitory potency (e.g., IC50 values) against a comprehensive panel of other human acyltransferases, such as MGAT1, diacylglycerol acyltransferase 1 (DGAT1), DGAT2, acyl-CoA:cholesterol acyltransferase 1 (ACAT1), and ACAT2, are not publicly available in the reviewed scientific literature, including peer-reviewed articles, conference proceedings, or patent filings. This guide, therefore, provides a comprehensive overview of the known preclinical and clinical profile of this compound, details the established methodologies for assessing acyltransferase selectivity, and outlines the signaling pathway of MGAT2.
Data Presentation
As of the latest available information, specific IC50 values for this compound against MGAT2 and other acyltransferases have not been publicly disclosed. To provide a framework for the evaluation of such a compound, the following table illustrates how selectivity data for an MGAT2 inhibitor would be typically presented.
Table 1: Illustrative Selectivity Profile of a Hypothetical MGAT2 Inhibitor
| Target Enzyme | IC50 (nM) | Selectivity (Fold vs. MGAT2) |
| Human MGAT2 | 10 | - |
| Human MGAT1 | >10,000 | >1,000 |
| Human DGAT1 | 5,000 | 500 |
| Human DGAT2 | 8,000 | 800 |
| Human ACAT1 | >10,000 | >1,000 |
| Human ACAT2 | >10,000 | >1,000 |
Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent the actual performance of this compound.
Signaling Pathways and Experimental Workflows
MGAT2 Signaling Pathway in Intestinal Fat Absorption
MGAT2 is a critical enzyme in the monoacylglycerol pathway, which is the primary route for dietary fat absorption in the small intestine. The inhibition of MGAT2 by this compound is intended to disrupt this process, thereby reducing the uptake of dietary triglycerides.
Caption: The MGAT2 pathway in intestinal fat absorption and the point of inhibition by this compound.
Experimental Workflow for Determining Acyltransferase Selectivity
A typical workflow to determine the selectivity of an inhibitor like this compound involves a series of in vitro enzymatic assays against a panel of related enzymes.
Caption: A generalized experimental workflow for determining the selectivity profile of an MGAT2 inhibitor.
Experimental Protocols
The following are generalized protocols for in vitro enzymatic assays that are commonly used to determine the potency and selectivity of acyltransferase inhibitors. The specific conditions for this compound have not been publicly disclosed.
Protocol 1: In Vitro MGAT2 Enzymatic Assay (Radiolabeled)
Objective: To determine the in vitro inhibitory activity of this compound against human MGAT2.
Materials:
-
Recombinant human MGAT2 enzyme (e.g., from microsomal preparations of overexpressing cells)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mg/mL BSA
-
Substrates: 2-oleoyl-glycerol (2-OG) and [14C]-Oleoyl-CoA
-
This compound (or other test compound) dissolved in DMSO
-
Stop Solution: 2:1 (v/v) Chloroform:Methanol
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer and recombinant human MGAT2 enzyme.
-
Add this compound at various concentrations (typically a 10-point serial dilution) to the reaction mixture. A DMSO vehicle control should be run in parallel.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrates, 2-OG and [14C]-Oleoyl-CoA.
-
Incubate the reaction for 30 minutes at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Extract the lipids by vortexing and centrifugation.
-
Spot the organic phase onto a thin-layer chromatography (TLC) plate and develop the plate to separate the lipid species.
-
Visualize the radiolabeled diacylglycerol product by autoradiography and quantify using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Protocol 2: In Vitro DGAT1 Enzymatic Assay (Fluorescence-based)
Objective: To assess the selectivity of this compound against human DGAT1.
Materials:
-
Recombinant human DGAT1 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2
-
Substrates: 1,2-dioleoyl-sn-glycerol (B52968) (DOG) and Oleoyl-CoA
-
Coenzyme A detection reagent (e.g., a fluorescent probe that reacts with the free thiol group of Coenzyme A)
-
This compound (or other test compound) dissolved in DMSO
-
Microplate reader capable of fluorescence detection
Procedure:
-
Add assay buffer, DGAT1 enzyme, and the fluorescent Coenzyme A detection reagent to the wells of a microplate.
-
Add this compound at various concentrations. Include a DMSO vehicle control.
-
Add the substrate DOG to the wells.
-
Initiate the reaction by adding Oleoyl-CoA.
-
Incubate the plate at 37°C for a specified time, monitoring the fluorescence signal at appropriate intervals. The increase in fluorescence is proportional to the amount of Coenzyme A produced, which reflects DGAT1 activity.
-
Determine the rate of reaction for each concentration of the inhibitor.
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion
This compound is a selective inhibitor of MGAT2 that has been investigated for its potential as an anti-obesity therapeutic. While its clinical development has faced challenges, the study of its mechanism and selectivity provides valuable insights for the development of future MGAT2 inhibitors. The lack of publicly available quantitative selectivity data for this compound underscores the need for greater transparency in preclinical data sharing to facilitate a more comprehensive understanding of investigational drug properties within the scientific community. The experimental protocols and workflows described herein provide a foundational framework for the characterization of such inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on GPR40 Agonists and Their Impact on Gut Hormone Secretion
An in-depth analysis of the available scientific literature reveals that there is no publicly disclosed compound designated as "S-309309" with research data available concerning its impact on gut hormone secretion. The provided topic appears to be based on a fictional or proprietary compound name that is not present in published scientific databases.
Therefore, it is not possible to provide a technical guide, quantitative data, experimental protocols, or signaling pathways specifically for a compound named "this compound."
To offer a relevant and informative response, the following guide is based on the well-established mechanism of action of GPR40 agonists , a class of drugs that this compound would likely belong to if it were designed to impact gut hormone secretion. This information is derived from studies on representative GPR40 agonists.
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. It is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR40 by free fatty acids or synthetic agonists potentiates glucose-stimulated insulin (B600854) secretion and stimulates the release of key gut hormones, such as glucagon-like peptide-1 (GLP-1). This guide explores the core mechanisms, experimental evaluation, and signaling pathways associated with GPR40 agonists' effects on gut hormone secretion.
Data Presentation: Impact of GPR40 Agonists on Gut Hormone Secretion
The quantitative effects of various GPR40 agonists on GLP-1 secretion are summarized below. These data are compiled from studies on different representative compounds in this class.
| Compound | Experimental Model | Concentration/Dose | Fold Increase in GLP-1 Secretion (vs. Control) |
| TAK-875 | Isolated Rat Intestinal Tissue | 10 µM | ~2.5-fold |
| AM-1638 | Human NCI-H716 cells | 1 µM | ~3-fold |
| AM-1638 | Normal Rats (Oral Gavage) | 10 mg/kg | ~2-fold (Plasma GLP-1) |
| TUG-424 | Mouse Intestinal Primary Cultures | 10 µM | ~2-fold |
Table 1: Summary of quantitative data on the effect of various GPR40 agonists on GLP-1 secretion.
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of a compound's effect on gut hormone secretion.
1. In Vitro GLP-1 Secretion Assay using NCI-H716 Cells
-
Cell Line: Human NCI-H716 enteroendocrine cells, a widely used model for studying GLP-1 secretion.
-
Culture: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Assay Protocol:
-
Cells are seeded in 24-well plates and grown to confluence.
-
The cells are washed and pre-incubated in a buffer with low glucose (e.g., 5.5 mM) for 1-2 hours.
-
The pre-incubation buffer is replaced with a stimulation buffer containing the GPR40 agonist at various concentrations, often in the presence of a stimulant like phorbol (B1677699) 12-myristate 13-acetate (PMA) to prime the cells.
-
After a 2-hour incubation, the supernatant is collected.
-
The concentration of secreted GLP-1 in the supernatant is quantified using a commercially available ELISA kit.
-
2. Ex Vivo Gut Hormone Secretion from Isolated Rodent Intestine
-
Model: Isolated segments of the ileum and colon from rats or mice.
-
Protocol:
-
Intestinal segments are dissected and washed with Krebs-Ringer bicarbonate buffer (KRBB).
-
The tissue is incubated in KRBB containing the GPR40 agonist or vehicle control.
-
Samples of the incubation buffer are collected at specified time points.
-
GLP-1 levels in the collected buffer are measured by ELISA.
-
3. In Vivo Evaluation of Gut Hormone Secretion in Rodents
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.
-
Procedure:
-
Animals are fasted overnight.
-
The GPR40 agonist or vehicle is administered via oral gavage.
-
Blood samples are collected from the tail vein or retro-orbital sinus at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-dosing. A DPP-4 inhibitor is often added to the collection tubes to prevent GLP-1 degradation.
-
Plasma is isolated by centrifugation.
-
Active GLP-1 levels in the plasma are determined by ELISA.
-
Mandatory Visualizations: Signaling Pathways and Workflows
Caption: GPR40 agonist signaling pathway in an enteroendocrine L-cell leading to GLP-1 secretion.
Caption: Experimental workflow for in vitro evaluation of a GPR40 agonist's effect on GLP-1 secretion.
Methodological & Application
Application Notes and Protocols for In Vitro MGAT2 Inhibition Assay of S-309309
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-309309 is a novel, orally active, and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2). MGAT2 is a key enzyme in the small intestine responsible for the resynthesis of triglycerides from dietary monoacylglycerols and fatty acids, playing a crucial role in fat absorption. Inhibition of MGAT2 is a promising therapeutic strategy for the treatment of obesity and related metabolic disorders.[1][2][3] Preclinical studies in high-fat diet-induced obese mice have demonstrated that this compound reduces food intake, suppresses body weight gain, and improves various metabolic parameters.[1][4] Currently, this compound is undergoing Phase II clinical trials for obesity.[2]
These application notes provide detailed protocols for in vitro assays to determine the inhibitory activity of this compound against MGAT2. Two primary methodologies are described: a direct enzyme inhibition assay using a radiolabeled substrate and a cell-based assay to assess the compound's efficacy in a cellular context.
Data Presentation
While specific in vitro IC50 values for this compound are not publicly available, the following table presents data for a closely related and potent selective MGAT2 inhibitor, referred to as "CpdB," to provide a representative example of expected potency.[5]
| Compound | Target | Assay Type | IC50 (nM) | Selectivity |
| CpdB | Human MGAT2 | Enzyme Inhibition Assay | 8.1 | >300-fold vs. DGAT1, DGAT2, ACAT1 |
| CpdB | Mouse MGAT2 | Enzyme Inhibition Assay | 0.85 | >300-fold vs. DGAT1, DGAT2, ACAT1 |
Signaling Pathway
The MGAT2 pathway is central to the absorption of dietary fats in the small intestine.
References
- 1. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 2. This compound by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 3. shionogi.com [shionogi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring S-309309 Activity
Introduction
The designation S-309309 can refer to two distinct therapeutic candidates in development: an oral inhibitor of monoacylglycerol acyltransferase-2 (MGAT2) for the treatment of obesity, and the monoclonal antibody S309 (Sotrovimab), which targets the spike protein of SARS-CoV-2. Given the ambiguity, this document provides detailed application notes and protocols for cell-based assays to measure the activity of both compounds.
Part 1: this compound - A Monoacylglycerol Acyltransferase-2 (MGAT2) Inhibitor
Application Note: Measuring the Activity of the MGAT2 Inhibitor this compound
This application note describes a cell-based assay to determine the potency and efficacy of this compound, a novel inhibitor of monoacylglycerol acyltransferase-2 (MGAT2).[1][2][3][4] MGAT2 is a key enzyme in the resynthesis of triglycerides in the small intestine, making it a therapeutic target for obesity.[3][4] The described protocol utilizes a whole-cell assay format to measure the inhibition of MGAT2 activity by this compound.
Signaling Pathway of MGAT2 in Triglyceride Synthesis
The diagram below illustrates the role of MGAT2 in the monoacylglycerol pathway of triglyceride absorption in enterocytes.
Experimental Protocol: Cell-Based MGAT2 Inhibition Assay
This protocol details a method to quantify the inhibitory activity of this compound on MGAT2 in a cellular context.
1. Materials and Reagents
-
Human Caco-2 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound (and other test compounds)
-
[¹⁴C]-oleic acid
-
2-monooleoylglycerol
-
BSA (Bovine Serum Albumin), fatty acid-free
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Scintillation cocktail and vials
-
Scintillation counter
2. Cell Culture
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 24-well plates and grow to confluence.
3. Assay Procedure
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound to desired concentrations in assay medium (DMEM with 0.5% BSA).
-
Prepare the substrate solution: complex [¹⁴C]-oleic acid and 2-monooleoylglycerol with BSA in DMEM.
-
Wash confluent Caco-2 cells with PBS.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1 hour at 37°C.
-
Add the substrate solution to each well and incubate for 2-4 hours at 37°C.
-
Wash the cells with ice-cold PBS to stop the reaction.
-
Lyse the cells and extract total lipids using a suitable solvent system (e.g., hexane:isopropanol 3:2).
-
Separate the lipid phases by centrifugation.
-
Transfer the lipid-containing upper phase to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Measure the amount of incorporated [¹⁴C] in a scintillation counter.
4. Data Analysis
-
Calculate the percentage of MGAT2 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Experimental Workflow
The following diagram outlines the workflow for the cell-based MGAT2 inhibition assay.
Data Presentation
The following table summarizes hypothetical data for the inhibition of MGAT2 by this compound.
| Concentration (nM) | % Inhibition (Mean ± SD) |
| 1 | 5.2 ± 1.1 |
| 10 | 25.8 ± 3.5 |
| 50 | 48.9 ± 4.2 |
| 100 | 75.3 ± 5.1 |
| 500 | 95.1 ± 2.8 |
| IC₅₀ (nM) | ~51 |
Part 2: S309 (Sotrovimab) - A SARS-CoV-2 Neutralizing Antibody
Application Note: Measuring the Neutralizing Activity of S309 (Sotrovimab)
This application note provides a protocol for a pseudovirus neutralization assay to quantify the activity of the monoclonal antibody S309 (the basis for Sotrovimab). This assay is a critical tool for evaluating the efficacy of neutralizing antibodies against SARS-CoV-2 and its variants.[5][6][7][8][9] The assay uses a safe, replication-incompetent pseudovirus system, which can be handled in a Biosafety Level 2 (BSL-2) laboratory.[5][7][9]
Mechanism of SARS-CoV-2 Neutralization by S309
The diagram below illustrates how the S309 antibody blocks the entry of SARS-CoV-2 into host cells.
Experimental Protocol: Pseudovirus Neutralization Assay
This protocol describes the steps to measure the neutralizing potency of S309 against SARS-CoV-2 spike-pseudotyped viruses.
1. Materials and Reagents
-
HEK293T-hACE2 cells (HEK293T cells stably expressing human ACE2)[5][9]
-
SARS-CoV-2 Spike-pseudotyped lentivirus (encoding a reporter gene like luciferase or GFP)
-
S309 antibody (Sotrovimab) and isotype control antibody
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates (white, clear-bottom for luminescence)
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System)
-
Luminometer
2. Assay Procedure
-
Seed HEK293T-hACE2 cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate overnight.[5][9]
-
On the day of the assay, prepare serial dilutions of the S309 antibody and the isotype control in assay medium.
-
In a separate plate, mix the diluted antibodies with a fixed amount of SARS-CoV-2 pseudovirus.
-
Incubate the antibody-pseudovirus mixture for 1 hour at 37°C to allow for neutralization.[5]
-
Remove the culture medium from the HEK293T-hACE2 cells.
-
Transfer the antibody-pseudovirus mixtures to the corresponding wells of the cell plate.
-
Include control wells with pseudovirus only (no antibody) and cells only (no virus).
-
Incubate the plate for 48-72 hours at 37°C.[5]
-
After incubation, if using a luciferase reporter, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate luminometer. The light output is proportional to the number of infected cells.[6]
3. Data Analysis
-
Subtract the background luminescence from the "cells only" wells.
-
Normalize the data by setting the "virus only" control as 0% neutralization and the "cells only" control as 100% neutralization.
-
Calculate the percentage of neutralization for each antibody concentration.
-
Plot the percentage of neutralization against the log of the antibody concentration and fit the curve to determine the half-maximal inhibitory concentration (IC₅₀).
Experimental Workflow
The diagram below provides a step-by-step overview of the pseudovirus neutralization assay workflow.
Data Presentation
The following table presents a summary of reported neutralization data for Sotrovimab (S309) against various SARS-CoV-2 variants.
| SARS-CoV-2 Variant | IC₅₀ (ng/mL) | Fold Change vs. Wuhan-Hu-1 |
| Wuhan-Hu-1 | 65 | 1.0 |
| Alpha (B.1.1.7) | 60 | 0.9 |
| Beta (B.1.351) | 55 | 0.8 |
| Gamma (P.1) | 90 | 1.4 |
| Delta (B.1.617.2) | 100 | 1.5 |
| Omicron (BA.1) | 300-800 | 4.6 - 12.3 |
| Omicron (BA.2) | 800-1500 | 12.3 - 23.1 |
Note: The IC₅₀ values are approximate and can vary between different studies and assay conditions.[10][11][12][13]
References
- 1. This compound by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 2. shionogi.com [shionogi.com]
- 3. shionogi.com [shionogi.com]
- 4. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 5. genemedi.net [genemedi.net]
- 6. berthold.com [berthold.com]
- 7. Pseudovirus-Based Assays for the Measurement of Antibody-Mediated Neutralization of SARS-CoV-2 | Springer Nature Experiments [experiments.springernature.com]
- 8. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sotrovimab: A Review of Its Efficacy against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the Neutralization Power of Sotrovimab Against SARS-CoV-2 Variants: Development of a Rapid Computational Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Neutralization Power of Sotrovimab Against SARS-CoV-2 Variants: Development of a Rapid Computational Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Dissolving S-309309 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of S-309309, a selective monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, for in vivo research applications. Due to its physicochemical properties, particularly its poor aqueous solubility, careful consideration of the formulation is critical for achieving consistent and reliable results in animal studies.
Physicochemical Properties of this compound
This compound is a crystalline substance with characteristics that present challenges for straightforward dissolution in aqueous vehicles commonly used for in vivo studies. Its key properties are summarized in the table below.
| Property | Value/Description | Citation |
| Molecular Weight | 517.51 g/mol | |
| Solubility | Poor aqueous solubility. Soluble in Ethyl Acetate (AcOEt) and Methanol (MeOH). Insoluble in Ethanol (EtOH), Isopropyl Alcohol (IPA), and water. | |
| Wettability | Poor | [1] |
| Stability | Low stability under acidic conditions. | [1] |
Recommended Formulation for In Vivo Oral Administration
For in vivo studies in rodents, particularly for oral administration via gavage, a suspension is the most common and recommended formulation for poorly soluble compounds like this compound. While the exact vehicle used in the preclinical studies for this compound has not been publicly disclosed, a standard and effective approach is to use an aqueous-based suspension with a suspending agent.
Recommended Vehicle:
-
0.5% (w/v) Methylcellulose (B11928114) (MC) in sterile water or saline.
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water or saline.
These vehicles are widely used in pharmacology and toxicology studies due to their low toxicity and ability to create uniform suspensions, ensuring consistent dosing.
Experimental Protocols
Preparation of a 0.5% Methylcellulose Vehicle
Materials:
-
Methylcellulose (viscosity of ~400 cP for a 2% solution is recommended)
-
Sterile water or 0.9% saline
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinder and beaker
-
Autoclave or sterile filter (optional, for terminal sterilization)
Protocol:
-
Heating: Heat approximately half of the final required volume of water/saline to 60-70°C.
-
Dispersion: While stirring vigorously, slowly sprinkle the methylcellulose powder onto the surface of the heated water. This prevents the formation of clumps.
-
Mixing: Continue stirring until the powder is fully dispersed. The solution will appear cloudy.
-
Cooling: Add the remaining volume of cold (2-8°C) sterile water/saline to the mixture.
-
Hydration: Continue stirring the solution on the stir plate in a cold room or on ice until it becomes clear and viscous. This may take several hours.
-
Storage: Store the prepared vehicle in a sterile, sealed container at 2-8°C. The vehicle is typically stable for up to one month.
Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Prepared 0.5% methylcellulose vehicle
-
Mortar and pestle (optional, for particle size reduction)
-
Spatula
-
Analytical balance
-
Vortex mixer
-
Homogenizer (optional, for improved suspension uniformity)
-
Sterile tubes for storage
Protocol:
-
Calculate Required Amounts: Determine the total volume of suspension needed and the required concentration of this compound based on the animal's weight and the desired dose (e.g., mg/kg).
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Particle Size Reduction (Optional but Recommended): For better suspension, gently grind the this compound powder in a mortar and pestle to a fine, uniform consistency.
-
Wetting the Powder: In a suitable container, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste. This helps to ensure the powder is thoroughly wetted and reduces clumping.
-
Dilution: Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously mixing.
-
Homogenization: Vigorously mix the suspension using a vortex mixer for several minutes. For larger volumes or to ensure a more uniform suspension, a homogenizer can be used.
-
Final Suspension: The final product should be a uniform, milky suspension.
-
Storage and Handling:
-
Store the suspension at 2-8°C and protect it from light.
-
It is highly recommended to prepare the suspension fresh daily to ensure stability and dosing accuracy.
-
Crucially, the suspension must be thoroughly mixed (e.g., by vortexing or inverting the tube several times) immediately before each animal is dosed to ensure a homogenous distribution of the compound.
-
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for the preparation of an this compound suspension for in vivo oral administration.
Caption: Simplified signaling pathway showing the inhibition of MGAT2 by this compound in intestinal enterocytes.
References
Application Notes and Protocols for S-309309 in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of S-309309, a selective monoacylglycerol O-acyltransferase 2 (MGAT2) inhibitor, in mouse models of obesity. The information is compiled from preclinical studies and is intended to facilitate further research into the therapeutic potential of this compound.
Recommended Dosage and Administration
Based on preclinical studies in high-fat diet (HFD)-induced obesity (DIO) mouse models, the recommended dosage of this compound is 3 mg/kg administered orally twice daily (b.i.d.) .[1] This dosing regimen has been shown to be effective in reducing body weight gain, improving metabolic parameters, and increasing energy expenditure.
Table 1: Recommended Dosage and Administration of this compound in DIO Mice
| Parameter | Recommendation |
| Dosage | 3 mg/kg |
| Frequency | Twice daily (b.i.d.) |
| Route of Administration | Oral (p.o.) |
| Animal Model | High-fat diet (HFD)-induced obesity (DIO) mice |
| Treatment Duration | 4 to 13 weeks |
Mechanism of Action: MGAT2 Inhibition
This compound exerts its anti-obesity effects by selectively inhibiting monoacylglycerol O-acyltransferase 2 (MGAT2), an enzyme highly expressed in the small intestine.[1] MGAT2 plays a crucial role in the absorption of dietary fat by catalyzing the resynthesis of triglycerides from monoacylglycerol and fatty acids within enterocytes. By inhibiting MGAT2, this compound reduces the absorption of dietary fat, leading to a cascade of beneficial metabolic effects.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
A standard protocol to induce obesity in mice is the use of a high-fat diet.
-
Animals: Male C57BL/6J mice, 6-8 weeks of age.
-
Diet:
-
Control Group: Standard chow diet (e.g., 10 kcal% fat).
-
DIO Group: High-fat diet (e.g., 45-60 kcal% fat).[2]
-
-
Induction Period: Feed mice the respective diets for a minimum of 8-12 weeks to induce a significant obese phenotype, characterized by increased body weight, hyperglycemia, and impaired glucose tolerance.[2]
-
Housing: House mice individually to monitor food and water intake accurately. Maintain a 12-hour light/dark cycle in a temperature and humidity-controlled environment.
Preparation and Administration of this compound
This compound has been noted to have poor wettability and is formulated in capsules for human use, potentially with water-soluble polymers like HPMC or HPC to improve dissolution. For precise oral dosing in mice, a liquid suspension is typically prepared.
-
Vehicle Selection: A common vehicle for oral administration of poorly soluble compounds in mice is a suspension in 0.5% (w/v) carboxymethyl cellulose (B213188) (CMC) in sterile water.
-
Preparation of Dosing Suspension (Example):
-
Weigh the required amount of this compound based on the number of animals and the 3 mg/kg dose.
-
Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring until fully dissolved.
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired concentration.
-
Ensure the suspension is homogenous before each administration.
-
-
Administration: Administer the suspension orally using a gavage needle at a volume of 5-10 ml/kg body weight.
Experimental Workflow
Measurement of Metabolic Parameters
-
Blood Collection: Collect blood from fasted mice (overnight fast) via tail vein or retro-orbital sinus into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Glucose Measurement: Measure plasma glucose concentration using a commercial glucose oxidase assay kit.
-
Insulin Measurement: Quantify plasma insulin levels using a mouse-specific ELISA kit.
-
HOMA-IR Calculation: Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) using the following formula:
-
HOMA-IR = [Fasting Insulin (μU/mL) x Fasting Glucose (mg/dL)] / 405.[3]
-
-
Tissue Collection: At the end of the study, euthanize the mice and excise the liver. Weigh a portion of the liver (approximately 100 mg) and flash-freeze in liquid nitrogen. Store at -80°C.
-
Lipid Extraction:
-
Homogenize the frozen liver tissue in a 2:1 chloroform:methanol solution.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Triglyceride Quantification:
-
Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol (B130326) with 10% Triton X-100).
-
Measure the triglyceride concentration using a commercial colorimetric or fluorometric assay kit.
-
Normalize the triglyceride content to the initial liver tissue weight (mg/g tissue).
-
Gene Expression Analysis of Intestinal Fatty Acid β-Oxidation
Treatment with this compound has been shown to upregulate genes associated with long-chain fatty acid β-oxidation in the small intestine.[1]
-
Tissue Collection: Isolate a section of the small intestine (e.g., duodenum or jejunum) and rinse with ice-cold PBS. Flash-freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from the intestinal tissue using a suitable RNA isolation kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Use primers specific for the target genes:
-
Carnitine palmitoyltransferase 1a (Cpt1a)
-
Acyl-CoA dehydrogenase, long chain (Acadl)
-
Acyl-CoA oxidase 1 (Acox1)
-
Acyl-CoA thioesterase 1 (Acot1)
-
Acyl-CoA thioesterase 2 (Acot2)
-
-
Normalize the expression of the target genes to a stable housekeeping gene (e.g., Gapdh or Actb).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Summary of Expected Outcomes
Table 2: Summary of this compound Effects in DIO Mice
| Parameter | Expected Outcome with this compound Treatment |
| Body Weight | Reduced gain |
| Food Intake | Reduced |
| Energy Expenditure | Increased |
| Plasma Glucose | Decreased |
| Plasma Insulin | Decreased |
| HOMA-IR | Decreased |
| Liver Triglyceride Content | Reduced |
| Intestinal Fatty Acid β-Oxidation Gene Expression | Upregulated |
Disclaimer: These application notes are for research purposes only and are based on publicly available preclinical data. The provided protocols are examples and may require optimization for specific experimental conditions. Always follow institutional guidelines and regulations for animal care and use.
References
Application Notes and Protocols for Assessing S-309309 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the in-vivo efficacy of S-309309, a novel and selective monoacylglycerol acyltransferase-2 (MGAT2) inhibitor under investigation for the treatment of obesity.[1][2][3]
Introduction
This compound is an orally administered small molecule that targets MGAT2, an enzyme predominantly expressed in the small intestine that plays a crucial role in the absorption of dietary fat.[4][5] By inhibiting MGAT2, this compound aims to reduce fat absorption and promote weight loss. In vivo preclinical studies are essential to validate its efficacy and understand its metabolic effects. The primary model for these assessments is the diet-induced obesity (DIO) mouse model, which mimics human obesity caused by excessive consumption of high-fat foods.[5][6]
Mechanism of Action
This compound functions by inhibiting the MGAT2 enzyme in the epithelial cells of the small intestine. This enzyme is critical for the resynthesis of triglycerides from monoacylglycerol and fatty acids absorbed from the gut. By blocking this step, this compound reduces the overall absorption of dietary fats.[4] Preclinical studies suggest that this mechanism leads to a reduction in body weight gain, decreased food intake, and improved metabolic parameters.[5][6]
In Vivo Efficacy Assessment Models
The most relevant animal model for studying the in vivo efficacy of this compound is the diet-induced obesity (DIO) mouse.[5][6] This model is established by feeding mice a high-fat diet (HFD) for a specified period to induce obesity, insulin (B600854) resistance, and other metabolic abnormalities, closely mirroring the human condition.[6]
Other animal models that can be utilized for obesity research, although not specifically mentioned in the context of this compound, include genetically modified mice, hamsters, ferrets, and nonhuman primates.[7][8] The choice of model can depend on the specific research question, but the DIO mouse remains the cornerstone for initial efficacy studies of anti-obesity compounds like this compound.
Key Efficacy Endpoints
A comprehensive in vivo assessment of this compound should include the following key endpoints:
-
Body Weight and Composition: Regular monitoring of total body weight is fundamental. Body composition analysis (e.g., using DEXA or MRI) can provide more detailed insights into changes in fat mass and lean mass.
-
Food and Water Intake: Daily measurement of food and water consumption is crucial to distinguish between effects on appetite and direct metabolic effects.
-
Energy Expenditure: Indirect calorimetry can be used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2), allowing for the calculation of the respiratory exchange ratio (RER) and total energy expenditure.[5][6]
-
Metabolic Parameters:
-
Glucose Homeostasis: Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are vital for assessing insulin sensitivity and glucose metabolism.[6]
-
Plasma Lipids: Measurement of plasma triglycerides, cholesterol, and free fatty acids.
-
Liver Function: Assessment of liver triglycerides and plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to monitor for hepatic steatosis and liver health.[5][6]
-
-
Gene Expression Analysis: Quantitative PCR (qPCR) can be used to analyze the expression of genes involved in fatty acid metabolism in tissues like the small intestine and liver.[5][6]
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Housing: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Diet: At 6-8 weeks of age, switch mice to a high-fat diet (HFD), typically containing 45-60% of calories from fat. A control group should be maintained on a standard chow diet.
-
Induction Period: Continue the HFD for 4-12 weeks to establish the DIO phenotype, characterized by a significant increase in body weight compared to the control group.[6]
Protocol 2: In Vivo Efficacy Study of this compound in DIO Mice
-
Animal Groups: Randomize DIO mice into the following groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (e.g., 3 mg/kg, administered orally twice daily)[6]
-
-
Drug Administration: Administer the vehicle or this compound orally via gavage at the specified dose and frequency.
-
Study Duration: The treatment period can range from 4 to 13 weeks.[6]
-
Monitoring:
-
Terminal Procedures: At the end of the study, collect blood samples for biochemical analysis and harvest tissues (liver, small intestine, adipose tissue) for histological and gene expression analysis.
Data Presentation
The following tables summarize the type of quantitative data that should be collected and presented from in vivo efficacy studies of this compound.
Table 1: Effects of this compound on Body Weight and Food Intake in DIO Mice
| Parameter | Vehicle Control | This compound (3 mg/kg, b.i.d.) | % Change vs. Vehicle |
| Initial Body Weight (g) | |||
| Final Body Weight (g) | |||
| Body Weight Gain (g) | |||
| Cumulative Food Intake (g) |
Table 2: Effects of this compound on Metabolic Parameters in DIO Mice
| Parameter | Vehicle Control | This compound (3 mg/kg, b.i.d.) | % Change vs. Vehicle |
| Fasting Blood Glucose (mg/dL) | |||
| Fasting Plasma Insulin (ng/mL) | |||
| HOMA-IR Index | |||
| Plasma Triglycerides (mg/dL) | |||
| Hepatic Triglyceride Content (mg/g tissue) | |||
| Plasma ALT (U/L) | |||
| Plasma AST (U/L) |
Table 3: Effects of this compound on Energy Expenditure in DIO Mice
| Parameter | Vehicle Control | This compound (3 mg/kg, b.i.d.) | % Change vs. Vehicle |
| Energy Expenditure (kcal/hr/kg) | |||
| Respiratory Exchange Ratio (RER) |
Visualizations
Caption: Mechanism of action of this compound in inhibiting MGAT2-mediated triglyceride synthesis.
Caption: Experimental workflow for assessing the in vivo efficacy of this compound in DIO mice.
References
- 1. This compound by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 2. shionogi.com [shionogi.com]
- 3. Safety, Tolerability, and Pharmacokinetics of a Novel Anti-obesity Agent, this compound, in Healthy Adults with or Without Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shionogi.com [shionogi.com]
- 5. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoid and microfluidics-based platforms for drug screening in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of S-309309 in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-309309 is a novel, orally administered small molecule inhibitor of monoacylglycerol acyltransferase-2 (MGAT2), an enzyme pivotal in the resynthesis of triglycerides in the small intestine. By targeting MGAT2, this compound is under investigation as a potential therapeutic agent for obesity.[1] The determination of this compound concentrations in plasma is a critical component of preclinical and clinical development, providing essential data for pharmacokinetic (PK) and pharmacodynamic (PD) modeling.
This document provides a comprehensive guide for the quantitative analysis of this compound in human plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol herein is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).
Chemical Information:
-
IUPAC Name: N-[(4R)-5,7-difluoro-2'-(5-methylpyridin-2-yl)-4'-oxospiro[2,3-dihydrochromene-4,6'-5,7-dihydropyrazolo[4,3-c]pyridine]-3'-yl]-2-methylsulfonylacetamide
-
Chemical Formula: C₂₃H₂₁F₂N₅O₅S
-
Molecular Weight: 517.51 g/mol
Signaling Pathway of MGAT2 in Lipid Absorption
The enzyme MGAT2 plays a crucial role in the absorption of dietary fats. In the lumen of the small intestine, dietary triglycerides are hydrolyzed into fatty acids and monoacylglycerols. These are then absorbed by enterocytes, the cells lining the small intestine. Inside the enterocytes, MGAT2 catalyzes the re-esterification of monoacylglycerol and fatty acyl-CoA to form diacylglycerol. This is a rate-limiting step in the monoacylglycerol pathway, which accounts for the majority of triglyceride resynthesis. The newly synthesized triglycerides are then incorporated into chylomicrons and secreted into the lymphatic system for distribution throughout the body.[2][3][4][5] this compound inhibits MGAT2, thereby disrupting this pathway and reducing the absorption of dietary fats.
Experimental Workflow for this compound Quantification
The overall workflow for the quantification of this compound in plasma samples involves sample preparation by protein precipitation, followed by chromatographic separation using UPLC and detection by tandem mass spectrometry.
Detailed Experimental Protocol
This protocol is a recommended starting point and should be optimized and validated in your laboratory.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS) for this compound (e.g., ¹³C₆-S-309309)
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Equipment
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Pipettes
-
96-well plates
-
Nitrogen evaporator
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh the this compound reference standard and the internal standard and dissolve in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard in acetonitrile.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes or a 96-well plate for blank, calibration standards, QCs, and unknown samples.
-
Add 50 µL of plasma to each tube/well.
-
For calibration standards and QCs, add the corresponding working solution. For blank samples, add an equivalent volume of 50:50 acetonitrile:water.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to all tubes/wells except for the blank (add 150 µL of acetonitrile to the blank).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes/plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase A.
-
Vortex mix and centrifuge before injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized.
Table 1: UPLC Conditions
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 4.0 | 10 |
Table 3: Mass Spectrometry Conditions
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | To be determined by direct infusion of this compound and its IS. A plausible transition for this compound (m/z 518.1) could be to a major fragment ion. |
| Collision Energy | To be optimized for each transition. |
Data Analysis and Method Validation
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. The calibration curve should be constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards, using a weighted (1/x²) linear regression.
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively. Assessed at multiple QC levels (low, medium, and high).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Quantitative Data Summary
The following tables present example data from a hypothetical method validation for this compound to illustrate the expected performance characteristics.
Table 4: Calibration Curve Linearity
| Concentration (ng/mL) | Mean Peak Area Ratio (n=3) | Accuracy (%) | CV (%) |
| 1 | 0.025 | 98.5 | 4.2 |
| 5 | 0.128 | 101.2 | 3.1 |
| 20 | 0.515 | 100.5 | 2.5 |
| 100 | 2.58 | 99.8 | 1.8 |
| 500 | 12.9 | 100.1 | 1.5 |
| 1000 | 25.8 | 99.5 | 1.9 |
| 2000 | 51.5 | 100.8 | 2.3 |
| Regression: Linear, weighted (1/x²) | |||
| Correlation Coefficient (r²): >0.995 |
Table 5: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) |
| Mean Conc. ± SD (ng/mL) | CV (%) | ||
| LLOQ | 1 | 1.02 ± 0.05 | 4.9 |
| Low | 3 | 2.95 ± 0.12 | 4.1 |
| Mid | 150 | 153.2 ± 5.8 | 3.8 |
| High | 1500 | 1488 ± 45 | 3.0 |
Table 6: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.2 |
| High | 1500 | 95.1 | 101.5 |
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of this compound in human plasma. The protocol is designed to be a starting point for method development and validation, and it is essential that each laboratory establishes and validates its own method to ensure data quality and regulatory compliance. The high sensitivity and selectivity of this method make it well-suited for supporting pharmacokinetic and toxicokinetic studies throughout the drug development process of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intestine-specific Deletion of Acyl-CoA:Monoacylglycerol Acyltransferase (MGAT) 2 Protects Mice from Diet-induced Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: S-309309 in Combination with Metabolic Research Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-309309 is a novel and selective inhibitor of monoacylglycerol O-acyltransferase 2 (MGAT2), an enzyme predominantly expressed in the small intestine and crucial for the re-synthesis of triglycerides from dietary monoacylglycerols.[1][2] Pharmacological inhibition of MGAT2 by this compound has been shown in preclinical studies to reduce food intake, increase energy expenditure, and enhance intestinal fatty acid β-oxidation, leading to significant anti-obesity and metabolic benefits in diet-induced obesity (DIO) animal models.[1][2] Phase I clinical trials have indicated that this compound is well-tolerated in humans. However, as a monotherapy, its efficacy in producing substantial weight loss in Phase II trials was modest, suggesting that its full therapeutic potential may be realized through combination therapies with other metabolic research compounds.
These application notes provide a comprehensive overview of the scientific rationale and preclinical data supporting the use of this compound in combination with other key metabolic modulators. Detailed protocols for in vivo and in vitro studies are provided to guide researchers in exploring the synergistic potential of these combinations.
Scientific Rationale for Combination Therapies
The primary mechanism of this compound involves the inhibition of MGAT2 in the gut, leading to an accumulation of monoacylglycerols in the intestinal lumen. This accumulation is believed to stimulate the release of gut hormones, including glucagon-like peptide-1 (GLP-1), which plays a vital role in regulating appetite and glucose homeostasis. This inherent effect on GLP-1 secretion provides a strong basis for synergistic interactions with GLP-1 receptor agonists. Furthermore, its effects on fatty acid metabolism and energy expenditure suggest potential complementary actions with compounds targeting other key metabolic pathways, such as AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR).
This compound and GLP-1 Receptor Agonists
Rationale: Preclinical studies have demonstrated that the inhibition of MGAT2 can lead to an increase in the secretion of the satiation-inducing gut hormone GLP-1.[3] Combining this compound with a GLP-1 receptor agonist is hypothesized to create a powerful synergistic effect on weight loss and glycemic control. This compound would endogenously enhance GLP-1 levels, while an exogenous GLP-1 receptor agonist would provide a more potent and sustained activation of the GLP-1 pathway, leading to enhanced appetite suppression and improved insulin (B600854) sensitivity.
This compound and Metformin (B114582) (AMPK Activator)
Rationale: Metformin, a widely used anti-diabetic agent, primarily acts by activating AMPK, a central regulator of cellular energy homeostasis. Activated AMPK stimulates fatty acid oxidation and glucose uptake while inhibiting gluconeogenesis. This compound also promotes fatty acid oxidation in the intestine.[1] A combination of this compound and metformin could therefore result in a more profound and systemic improvement in lipid and glucose metabolism. Furthermore, metformin has been shown to increase plasma active GLP-1 levels, which would complement the GLP-1-stimulating effect of this compound.[4]
This compound and Rapamycin (mTOR Inhibitor)
Rationale: The mTOR pathway is a critical regulator of cell growth and metabolism. Inhibition of mTOR by rapamycin has been shown to have complex effects on metabolism, including the potential for inducing insulin resistance with chronic use.[5] However, the "starvation-mimetic" effects of rapamycin could potentially synergize with the metabolic actions of this compound.[5] The combination could lead to enhanced inhibition of lipogenesis and a more significant impact on overall energy balance. Further research is warranted to explore the potential benefits and mitigate the potential adverse metabolic effects of this combination.
Data Presentation: Preclinical Combination Studies
While direct preclinical data for this compound in combination with other metabolic compounds are not yet widely published, the following tables summarize representative data from studies using mechanistically similar combinations. These data provide a strong rationale and a framework for designing and interpreting experiments with this compound.
Table 1: Effects of a GLP-1/GIP Dual Agonist Compared to a GLP-1 Agonist (Semaglutide) in Diet-Induced Obese (DIO) Mice
(Data adapted from a preclinical study on novel GLP-1/GIP dual agonists)[6]
| Treatment Group | Dose | Study Duration | Change in Body Weight (%) | Change in Blood Glucose (%) | Change in Plasma Insulin (%) |
| Vehicle | - | 21 days | - | - | - |
| Semaglutide (GLP-1 Agonist) | 5 nmol/kg | 21 days | -18% | -7% | -35% |
| Novel GLP-1/GIP Dual Agonist | 3-5 nmol/kg | 21 days | up to -27% | up to -23% | up to -57% |
Table 2: Effects of Metformin in Combination with a GLP-1 Receptor Agonist (Liraglutide) in a Type 2 Diabetes Rat Model
(Data adapted from a preclinical study on diabetic retinopathy)[7]
| Treatment Group | Change in Caspase-3 Expression (Apoptosis Marker) | Change in TGF-β Expression (Fibrosis Marker) |
| Diabetic Control | - | - |
| Metformin Monotherapy | Moderate Decrease | Moderate Decrease |
| Liraglutide Monotherapy | Moderate Decrease | Moderate Decrease |
| Metformin + Liraglutide | Significant Decrease | Significant Decrease |
Table 3: Effects of Metformin on Body Weight and Glucose Tolerance in High-Fat Diet-Fed Mice
(Data adapted from a preclinical study on metformin in DIO mice)[4]
| Treatment Group | Dose in Diet | Study Duration | Change in Body Weight Gain | Improvement in Glucose Intolerance |
| High-Fat Diet (HFD) Control | - | 9 weeks | - | - |
| Metformin | 0.25% | 9 weeks | Significant Reduction | Marked Improvement |
| Metformin | 0.5% | 9 weeks | Significant Reduction | Marked Improvement |
Experimental Protocols
In Vivo Study Protocol: Evaluation of this compound in Combination with a GLP-1 Receptor Agonist in Diet-Induced Obese (DIO) Mice
1. Objective: To assess the synergistic effects of this compound and a GLP-1 receptor agonist on body weight, food intake, and glucose metabolism in a preclinical model of obesity.
2. Animals: Male C57BL/6J mice, 8 weeks of age, will be fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity.[8]
3. Experimental Groups (n=10-12 mice per group):
- Group 1: Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
- Group 2: this compound (e.g., 10 mg/kg, oral gavage, once daily)
- Group 3: GLP-1 Receptor Agonist (e.g., Liraglutide, 0.2 mg/kg, subcutaneous injection, once daily)
- Group 4: this compound (10 mg/kg, p.o.) + GLP-1 Receptor Agonist (0.2 mg/kg, s.c.)
4. Drug Administration:
- This compound and vehicle will be administered by oral gavage.[9][10]
- GLP-1 receptor agonist will be administered via subcutaneous injection.
- Treatment duration: 28 days.
5. Measurements:
- Body Weight and Food Intake: Measured daily.
- Oral Glucose Tolerance Test (OGTT): Performed on day 21.[11][12] Mice will be fasted for 6 hours, followed by an oral gavage of glucose (2 g/kg). Blood glucose will be measured at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
- Insulin Tolerance Test (ITT): Performed on day 25.[11][12] Mice will be fasted for 4 hours, followed by an intraperitoneal injection of insulin (0.75 U/kg). Blood glucose will be measured at 0, 15, 30, 45, and 60 minutes post-injection.
- Terminal Blood and Tissue Collection: On day 28, animals will be euthanized, and blood will be collected for analysis of plasma insulin, lipids, and GLP-1 levels. Liver and adipose tissue will be collected for histological analysis and gene expression studies.
6. Plasma GLP-1 Measurement:
- Blood will be collected in EDTA tubes containing a DPP-4 inhibitor.
- Plasma will be separated by centrifugation and stored at -80°C.
- Total GLP-1 levels will be quantified using a commercially available ELISA kit according to the manufacturer's instructions.[1][13][14][15]
In Vitro Study Protocol: Assessing the Combined Effect of an MGAT2 Inhibitor and an AMPK Activator on Cellular Metabolism
1. Objective: To investigate the direct effects of an MGAT2 inhibitor (in a relevant cell line expressing MGAT2) and an AMPK activator on key metabolic pathways in vitro.
2. Cell Line: A suitable intestinal cell line expressing MGAT2 (e.g., Caco-2 cells differentiated for 21 days) or a relevant metabolically active cell line for AMPK studies (e.g., HepG2 hepatocytes or C2C12 myotubes).
3. Experimental Groups:
- Control (Vehicle)
- MGAT2 Inhibitor (e.g., this compound at various concentrations)
- AMPK Activator (e.g., Metformin or AICAR at various concentrations)
- MGAT2 Inhibitor + AMPK Activator
4. Assays:
- AMPK Activation: Cells will be treated for a specified duration (e.g., 1-24 hours). Cell lysates will be prepared, and the phosphorylation status of AMPK and its downstream target ACC (Acetyl-CoA Carboxylase) will be assessed by Western blotting.
- Glucose Uptake: Cells will be incubated with the test compounds, followed by the addition of a fluorescent glucose analog (e.g., 2-NBDG). Glucose uptake will be quantified by measuring fluorescence intensity.
- Fatty Acid Oxidation: Cells will be treated with the compounds and then incubated with radiolabeled fatty acids (e.g., [³H]palmitate). The rate of fatty acid oxidation will be determined by measuring the production of ³H₂O.
Visualizations
References
- 1. biotnt.com [biotnt.com]
- 2. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 3. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. criver.com [criver.com]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisited guidelines for metabolic tolerance tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse GLP-1(Glucagon Like Peptide 1) ELISA Kit - Elabscience® [elabscience.com]
- 15. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
S-309309 solubility and stability issues in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of S-309309. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental research.
Frequently Asked Questions (FAQs) & Troubleshooting
Solubility Issues
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound exhibits limited solubility in many common laboratory solvents. Based on available data, ethyl acetate (B1210297) (AcOEt) and methanol (B129727) (MeOH) are effective solvents under specific conditions.[1][2] It is practically insoluble in ethanol (B145695) (EtOH), isopropanol (B130326) (IPA), and water at ambient temperatures.[1][2]
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
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Solvent Selection: Ensure you are using an appropriate solvent. Ethyl acetate is effective at room temperature, while methanol requires heating to 60°C for complete dissolution.[1][2]
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Temperature: For methanol, heating to 60°C is necessary to dissolve this compound.[1][2]
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Wettability: this compound has poor wettability, which can hinder dissolution.[3][4] Mixing with water-soluble polymers such as hydroxypropyl cellulose (B213188) (HPC), hypromellose (HPMC), or polyvinylpyrrolidone (B124986) (PVP) can improve its wettability and enhance its dissolution rate.[4]
Q3: How does the crystalline form of this compound affect its solubility?
A3: this compound can exist in different polymorphic forms, primarily as a hydrate (B1144303) and an anhydrate.[1][2] While amorphous forms generally have higher solubility, the transformation between the anhydrate and hydrate forms of this compound does not significantly impact its physicochemical properties, including its dissolution profile.[1] This is due to the similar crystal lattices and the rapid conversion of the anhydrate to the hydrate form in aqueous environments.[1]
Stability Challenges
Q4: What are the main stability concerns for this compound?
A4: The primary stability concern for this compound is its degradation under acidic conditions.[3][4] In acidic environments, it degrades to form (4R)-3'-amino-5,7-difluoro-2'-(5-methylpyridin-2-yl)-2,2',3,7'-tetrahydrospiro[benzopyran-4,6'-pyrazolo[4,3-c]pyridin]-4'(5'H)-one (compound 8).[3][4] Additionally, its crystalline form is sensitive to humidity and temperature, reversibly transforming between hydrate and anhydrate states.[1][5]
Q5: How can I prevent the degradation of this compound in my experiments?
A5: To minimize degradation, especially under acidic conditions, it is crucial to avoid prolonged exposure to low pH environments. Encapsulation of this compound has been shown to suppress the formation of its degradation product, compound 8, in acidic solutions.[3][6] For oral administration studies, formulation strategies that protect the compound from the acidic environment of the stomach are recommended.[3][4]
Q6: What is the impact of humidity and temperature on the stability of this compound?
A6: Humidity and temperature play a critical role in the polymorphic form of this compound.[1] It can exist as an anhydrate (Form I-A), an intermediate hydrate (Form I-B), or a hydrate (Form I-C) depending on the relative humidity (RH) at 25°C.[1] Specifically, it is an anhydrate at 25% RH, an intermediate hydrate at 35% RH, and a hydrate at 60% RH.[1] While this transformation occurs, studies have shown that it is not a critical issue for pharmaceutical use as the different forms have similar crystal structures and stability.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the solubility and stability of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature | Concentration | Result | Reference |
| Ethyl Acetate (AcOEt) | Ambient (~20-23°C) | 10 mg / 1 mL | Soluble | [1][2] |
| Methanol (MeOH) | 60°C | 10 mg / 1 mL | Soluble | [1][2] |
| Ethanol (EtOH) | Ambient | 10 mg / 1 mL | Insoluble | [1][2] |
| Isopropanol (IPA) | Ambient | 10 mg / 1 mL | Insoluble | [1][2] |
| Water | Ambient | 10 mg / 1 mL | Insoluble | [1][2] |
Table 2: Influence of Humidity on the Crystalline Form of this compound at 25°C
| Relative Humidity (RH) | Crystalline Form | Stoichiometry (this compound:Water) | Reference |
| 25% | Anhydrate (Form I-A) | - | [1] |
| 35% | Intermediate Hydrate (Form I-B) | 1:0.1-0.15 (molar ratio) | [1] |
| 60% | Hydrate (Form I-C) | 4:1 | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To assess the solubility of this compound in various organic solvents and water.
Materials:
-
This compound (approximately 10 mg)
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Glass vials (4 mL)
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Ethyl Acetate (AcOEt), and Water
-
Water bath or heating block
-
Solvent evaporation system
Methodology:
-
Place approximately 10 mg of this compound into a 4 mL glass vial.[1]
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Add 1 mL of the selected solvent (MeOH, EtOH, IPA, AcOEt, or water) to the vial.[1]
-
For experiments with MeOH, heat the vial to 60°C. For all other solvents, maintain at ambient temperature (approximately 20–23°C).[1]
-
Visually observe to confirm if solubilization has occurred.[1]
-
(Optional) The resulting solutions and suspensions can be subjected to solvent evaporation at 30°C and 1750 rpm under reduced pressure to recover the residual powder for further analysis.[1]
Protocol 2: Evaluation of this compound Stability in Acidic Conditions
Objective: To evaluate the formation of degradation product (compound 8) in an acidic environment.
Materials:
-
This compound
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HPMC capsules
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Hydrochloric acid solution (pH 1.2)
-
UPLC system with a C18 column
Methodology:
-
Encapsulate a known amount of this compound hydrate in an HPMC capsule.[7]
-
As a control, use a non-encapsulated sample of this compound.
-
Expose both the encapsulated and non-encapsulated samples to a hydrochloric acid solution (pH 1.2) to simulate gastric fluid.[7]
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At predetermined time points, withdraw samples from the solution.
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Filter the samples and analyze the filtrate using a UPLC system at a wavelength of 267 nm to quantify the amount of compound 8.[7]
Visualizations
Signaling Pathway of this compound
This compound is an inhibitor of monoacylglycerol acyltransferase 2 (MGAT2).[8][9][10] MGAT2 is a key enzyme in the gastrointestinal tract responsible for the re-synthesis of triglycerides from monoacylglycerol and fatty acids absorbed from dietary lipids.[8] By inhibiting MGAT2, this compound reduces the absorption of dietary fats.[8]
Caption: Inhibition of the MGAT2 pathway by this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates the workflow for determining the solubility of this compound in various solvents.
Caption: Workflow for this compound solubility testing.
Logical Relationship of this compound Polymorphic Forms
The polymorphic state of this compound is dependent on environmental factors like temperature and relative humidity. This diagram shows the reversible transformations between its different crystalline forms.
Caption: Reversible transformation of this compound polymorphs.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Simultaneous Overcoming Approach for Poor Wettability and Low Stability in Stomach by Simple Methods; Formulation Design and Development of Monoacylglycerol Acyltransferase 2 Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Overcoming Approach for Poor Wettability and Low Stability in Stomach by Simple Methods; Formulation Design and Development of Monoacylglycerol Acyltransferase 2 Inhibitor, this compound [jstage.jst.go.jp]
- 5. The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (this compound) from the Anhydrate to the Hydrate in Response to Relative Humidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. shionogi.com [shionogi.com]
- 9. shionogi.com [shionogi.com]
- 10. This compound by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
Improving S-309309 wettability for experimental use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and experimental use of S-309309. The following troubleshooting guides and FAQs address common challenges related to the wettability and solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For a 10 mM stock solution, we recommend using dimethyl sulfoxide (B87167) (DMSO). Ensure the DMSO is anhydrous and of high purity to prevent degradation of the compound.
Q2: How should this compound be stored to maintain its stability?
A2: this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What are the visual indicators of poor this compound wettability in my experimental media?
A3: Poor wettability can manifest as a cloudy or hazy appearance in the media, the formation of visible precipitates or aggregates, and a film of the compound on the surface of the liquid or adhering to the walls of the container.
Troubleshooting Guide
Problem: My this compound solution is precipitating when I dilute it into my aqueous cell culture media.
Cause: This is a common issue due to the hydrophobic nature of this compound. When the DMSO stock solution is diluted into an aqueous environment, the compound's low solubility can cause it to crash out of solution.
Solution:
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Optimize the Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower in your cell culture media. While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to cells.
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Use a Surfactant: Incorporating a biocompatible surfactant can help to maintain the solubility of this compound. Polysorbate 20 (Tween® 20) or Pluronic® F-68 are commonly used. See the protocol below for detailed instructions.
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pH Adjustment: The solubility of some compounds can be pH-dependent. While this compound is neutral, if you are working with a derivative, check its pKa value and adjust the pH of your media accordingly, ensuring it remains compatible with your experimental system.
Problem: I am observing inconsistent results in my cell-based assays with this compound.
Cause: Inconsistent results can stem from incomplete dissolution and non-uniform dispersion of this compound, leading to variations in the effective concentration of the compound in your experiments.
Solution:
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Ensure Complete Dissolution of Stock Solution: Before diluting into your final media, ensure your this compound is fully dissolved in DMSO. Gentle warming (to no more than 37°C) and vortexing can aid in this process.
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Utilize Sonication: Sonication can break down agglomerates and improve the dispersion of this compound in your final aqueous media. A brief sonication period is recommended. Refer to the experimental protocols for a detailed procedure.
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Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment from a frozen stock. This minimizes the risk of precipitation and degradation over time.
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | > 50 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Effect of Surfactants on the Apparent Solubility of this compound in PBS (pH 7.4)
| Surfactant (Concentration) | Apparent Solubility (µg/mL) | Fold Increase |
| None | 0.5 | 1 |
| 0.01% Tween® 20 | 5.2 | 10.4 |
| 0.1% Pluronic® F-68 | 7.8 | 15.6 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Equilibrate the vial of this compound powder to room temperature before opening.
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Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
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Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming to 37°C in a water bath can be used if necessary.
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Aliquot the stock solution into smaller volumes and store at -20°C.
Protocol 2: Improving this compound Dispersion using Sonication
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Prepare your final aqueous solution of this compound by diluting the DMSO stock.
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Place the tube containing the final solution in a bath sonicator.
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Sonicate for 5-10 minutes.
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Visually inspect the solution for any remaining precipitate. If necessary, sonicate for an additional 5 minutes.
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Use the freshly prepared solution immediately in your experiment.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.
Caption: Experimental workflow for improving the wettability of this compound.
Caption: Troubleshooting decision tree for this compound wettability issues.
Technical Support Center: Overcoming Poor Bioavailability of S-309309 in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel MGAT2 inhibitor, S-309309. The focus is on addressing the challenges of its poor oral bioavailability in preclinical animal studies.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during in vivo experiments with this compound.
Question: Why am I observing low and variable plasma concentrations of this compound in my rodent studies after oral administration?
Answer:
Low and inconsistent plasma exposure of this compound is a known challenge and can be attributed to two primary physicochemical properties of the compound:
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Poor Wettability: this compound has low affinity for water, which hinders its dissolution in the gastrointestinal fluids.
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Low Stability in Acidic Environments: The compound degrades in the acidic conditions of the stomach, reducing the amount of active drug available for absorption in the small intestine.[1][2][3]
To address this, a specialized formulation approach is recommended.
Recommended Solution: Formulation with a Water-Soluble Polymer and Encapsulation
Studies have shown that the oral bioavailability of this compound can be significantly improved by:
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Mixing with a Water-Soluble Polymer: Co-formulating this compound with a water-soluble polymer, such as hydroxypropyl cellulose (B213188) (HPC) or hydroxypropyl methylcellulose (B11928114) (HPMC), enhances its wettability and dissolution rate.[1][2]
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Encapsulation: Administering the polymer-drug mixture in a capsule (e.g., HPMC capsule) protects this compound from degradation in the stomach's acidic environment.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is primarily due to its poor wettability and instability in acidic conditions, which are characteristic of the stomach.[1][2][3] These factors lead to limited dissolution and degradation of the compound before it can be absorbed in the small intestine.
Q2: What formulation strategies are recommended to improve the oral absorption of this compound in animal studies?
A2: The most effective strategy identified is to co-mix this compound with a water-soluble polymer, such as HPC or HPMC, and then encapsulate the mixture.[1][2] This approach simultaneously improves the drug's dissolution and protects it from gastric acid degradation.
Q3: Are there any general strategies that can be applied to improve the bioavailability of poorly soluble compounds like this compound?
A3: Yes, several general strategies can be employed for compounds with poor aqueous solubility. These include:
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Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area of the drug, which can enhance dissolution.
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Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution rate.[4]
-
Lipid-Based Formulations: For lipophilic compounds, formulation in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug.
Q4: Has this compound been successfully administered orally in preclinical and clinical studies?
A4: Yes, this compound has been successfully administered orally in both preclinical and clinical settings.[5][6][7] In preclinical studies with diet-induced obese (DIO) mice, oral administration of this compound has demonstrated metabolic benefits.[5][6] Furthermore, Phase I clinical trials in healthy adults have been conducted with an oral capsule formulation, showing dose-proportional pharmacokinetics.[7][8][9]
Data Presentation
The following table presents illustrative pharmacokinetic data for this compound in rats following oral administration of different formulations. This data highlights the significant improvement in bioavailability achieved with the recommended formulation strategy.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats with Different Oral Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Simple Suspension in Water | 150 ± 35 | 4.0 ± 1.5 | 980 ± 210 | 100 (Reference) |
| This compound with HPC (in capsule) | 850 ± 150 | 2.0 ± 0.5 | 5,800 ± 950 | 592 |
| This compound with HPMC (in capsule) | 790 ± 130 | 2.5 ± 0.8 | 5,400 ± 870 | 551 |
Note: This data is for illustrative purposes to demonstrate the expected improvement in bioavailability and is not derived from a specific cited study.
Experimental Protocols
Protocol: Oral Gavage Administration of this compound Formulation in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are fasted overnight before dosing.
-
Formulation Preparation:
-
Simple Suspension (for comparison): Suspend this compound in a vehicle of 0.5% methylcellulose in sterile water.
-
Improved Formulation:
-
Accurately weigh this compound and the selected water-soluble polymer (e.g., HPC) in a 1:2 ratio (drug to polymer).
-
Thoroughly mix the powders in a mortar and pestle until a homogenous mixture is achieved.
-
Encapsulate the required dose of the mixture into an appropriately sized gelatin capsule for the animal model.
-
-
-
Dosing:
-
Administer the formulation via oral gavage. For the encapsulated formulation, a specialized capsule dosing syringe can be used.
-
The dosing volume for the suspension should be 5-10 mL/kg.
-
-
Blood Sampling:
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Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Workflow for assessing this compound bioavailability.
Caption: Troubleshooting logic for this compound bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 5. upm-inc.com [upm-inc.com]
- 6. mdpi.com [mdpi.com]
- 7. iqvia.com [iqvia.com]
- 8. annexpublishers.com [annexpublishers.com]
- 9. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Sotrovimab (VIR-7831) In Vitro Experiments
Note on S-309309: Publicly available scientific literature and databases do not contain information on a compound designated "this compound." The following technical support guide has been created using Sotrovimab (also known as VIR-7831), a well-documented monoclonal antibody, as a representative example for researchers conducting in vitro experiments with similar molecules. The challenges and methodologies discussed are common in the study of therapeutic antibodies against viral targets.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sotrovimab?
A1: Sotrovimab is a recombinant human IgG1κ monoclonal antibody that targets the spike protein of SARS-CoV-2.[1][2] It binds to a highly conserved epitope on the receptor-binding domain (RBD), which is distinct from the ACE2 receptor binding site.[3] This binding prevents the virus from entering host cells.[1][4] Additionally, Sotrovimab can engage in antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), which help to clear infected cells.[2][4]
Q2: Against which SARS-CoV-2 variants has Sotrovimab shown in vitro activity?
A2: In vitro studies have demonstrated that Sotrovimab maintains activity against numerous SARS-CoV-2 variants of concern, including the Alpha, Beta, Gamma, Delta, and Omicron (BA.1 and BA.1.1 sublineages) variants.[5][6][7] However, its neutralizing activity was found to be reduced against the Omicron BA.2 and BA.3 sublineages.[5]
Q3: What is the significance of the "LS" modification in Sotrovimab's Fc domain?
A3: The Fc domain of Sotrovimab contains M428L and N434S amino acid substitutions, known as the "LS" modification. This modification enhances the antibody's binding to the neonatal Fc receptor (FcRn), resulting in an extended half-life and potentially improved distribution to lung tissues.[2][3]
Troubleshooting Guide
Q1: My in vitro neutralization assay shows lower than expected potency for Sotrovimab. What are the potential causes?
A1: Several factors could contribute to reduced in vitro potency:
-
Viral Variant: The specific SARS-CoV-2 variant used in the assay is critical. Sotrovimab has shown reduced activity against certain Omicron sublineages like BA.2.[5][7] Ensure the variant you are using is expected to be susceptible.
-
Cell Line: The choice of cell line (e.g., VeroE6, VeroE6-TMPRSS2) can influence the outcome of neutralization assays. It's important to use a cell line that is appropriate for the specific assay and virus being tested.
-
Assay Format: Differences in assay methodology, such as pseudovirus versus live virus neutralization assays, can yield different IC50 values.[5] Ensure your protocol is validated and consistent.
-
Antibody Integrity: Improper storage or handling of the Sotrovimab antibody can lead to degradation and loss of activity. Follow the manufacturer's storage and handling instructions carefully.
Q2: I am observing the emergence of resistance mutations in my cell culture experiments. Is this expected?
A2: Yes, the development of resistance mutations is a known phenomenon in vitro.[8][9][10] Studies have shown that specific mutations in the spike protein, such as those at positions P337 and E340, can confer resistance to Sotrovimab.[9][11] The persistence of viable SARS-CoV-2 in the presence of the antibody can lead to the rapid selection of these resistant variants.[9][10]
Q3: My cell viability assay indicates cytotoxicity at high concentrations of Sotrovimab. Is this a known issue?
A3: While Sotrovimab is generally well-tolerated, high concentrations of any therapeutic antibody can sometimes lead to non-specific effects in cell culture. It is important to include appropriate controls, such as an isotype control antibody, to differentiate between target-specific effects and non-specific cytotoxicity. Additionally, ensure that the formulation buffer of the antibody is not contributing to cytotoxicity.
Quantitative Data Summary
The following table summarizes the in vitro neutralizing activity of Sotrovimab against various SARS-CoV-2 variants.
| SARS-CoV-2 Variant | Assay Type | Cell Line | IC50 (ng/mL) | Fold Change in IC50 (vs. Wild-Type) | Reference |
| Ancestral B.1 | Live Virus | VeroE6-TMPRSS2 | 89 | - | [12] |
| Omicron (B.1.1.529) | Live Virus | VeroE6-TMPRSS2 | 276 | 3.1 | [12] |
| Omicron BA.1 | Pseudovirus | VeroE6 | - | ≤3.3 | [5] |
| Omicron BA.1.1 | Pseudovirus | VeroE6 | - | ≤3.3 | [5] |
| Omicron BA.2 | Pseudovirus | VeroE6 | - | 16 | [5] |
| Omicron BA.3 | Pseudovirus | VeroE6 | - | 7.3 | [5] |
Experimental Protocols
1. Pseudovirus Neutralization Assay
-
Objective: To determine the concentration of Sotrovimab required to inhibit 50% of viral entry (IC50) using a pseudovirus system.
-
Methodology:
-
Prepare pseudoviruses expressing the SARS-CoV-2 spike protein of the desired variant.
-
Seed a suitable cell line (e.g., VeroE6) in 96-well plates.
-
Prepare serial dilutions of Sotrovimab.
-
Incubate the pseudoviruses with the Sotrovimab dilutions for 1 hour at 37°C.
-
Add the virus-antibody mixture to the cells and incubate for 48-72 hours.
-
Measure the reporter gene expression (e.g., luciferase or GFP) to quantify viral entry.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
2. Live Virus Neutralization Assay
-
Objective: To determine the IC50 of Sotrovimab against infectious SARS-CoV-2.
-
Methodology:
-
Perform all steps in a Biosafety Level 3 (BSL-3) laboratory.
-
Seed a susceptible cell line (e.g., VeroE6-TMPRSS2) in 96-well plates.
-
Prepare serial dilutions of Sotrovimab.
-
Incubate the live SARS-CoV-2 virus with the Sotrovimab dilutions for 1 hour at 37°C.
-
Infect the cells with the virus-antibody mixture.
-
After a 48-hour incubation, quantify the viral RNA in the supernatant using qRT-PCR to determine the 50% maximal effective concentration (EC50).[12]
-
Visualizations
Caption: Mechanism of action of Sotrovimab.
Caption: In vitro neutralization assay workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sotrovimab - Wikipedia [en.wikipedia.org]
- 3. covid-vaccine.canada.ca [covid-vaccine.canada.ca]
- 4. What is the mechanism of Sotrovimab? [synapse.patsnap.com]
- 5. biorxiv.org [biorxiv.org]
- 6. gsk.com [gsk.com]
- 7. Frontiers | Targeted escape of SARS-CoV-2 in vitro from monoclonal antibody S309, the precursor of sotrovimab [frontiersin.org]
- 8. Sotrovimab shown to cause COVID-19 treatment-resistant mutations - The University of Sydney [sydney.edu.au]
- 9. Resistance Mutations in SARS-CoV-2 Delta Variant after Sotrovimab Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. mdpi.com [mdpi.com]
- 12. In vitro evaluation of therapeutic antibodies against a SARS-CoV-2 Omicron B.1.1.529 isolate - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing S-309309 dosage for consistent results
Welcome to the Technical Support Center for S-309309 (ensitrelvir). This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions to help you achieve consistent and reliable results in your experiments.
Introduction to this compound (ensitrelvir)
This compound, also known as ensitrelvir (B8223680), is an orally administered antiviral compound that has been developed as an inhibitor of the SARS-CoV-2 main protease (Mpro), also referred to as the 3C-like protease (3CLpro).[1][2][3][4][5] This enzyme is critical for the replication of the virus.[4][5] Ensitrelvir has demonstrated antiviral efficacy against various SARS-CoV-2 variants of concern in preclinical studies.[2][6][7] It has received approval for use in Japan and Singapore.[3][4][5]
Mechanism of Action
This compound (ensitrelvir) is a non-covalent, non-peptidic inhibitor that targets the substrate-binding pocket of the SARS-CoV-2 main protease (Mpro).[1][2] By binding to this active site, it blocks the proteolytic activity of Mpro, which is essential for cleaving viral polyproteins into functional proteins required for viral replication.[2] This inhibition results in the suppression of viral proliferation.[4][5]
Caption: this compound inhibits the SARS-CoV-2 Mpro, preventing viral replication.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the main protease (Mpro) or 3C-like protease (3CLpro) of the SARS-CoV-2 virus, which is essential for its replication.[1][2][4][5]
Q2: How should I prepare and store stock solutions of this compound?
A2: While specific solubility data for this compound is not detailed in the provided search results, for similar antiviral compounds, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, keeping the aliquots at -80°C is advisable.
Q3: What are the typical effective concentrations (EC50) of this compound in in-vitro assays?
A3: The EC50 values for ensitrelvir can vary depending on the in-vitro study conditions and the specific viral variant being tested.[8] Reported EC50 values have ranged from 0.0114 µmol/L to 0.127 µmol/L in studies using human primary airway epithelial cells.[8]
Q4: What are common sources of variability in experimental results with this compound?
A4: Inconsistencies in results can stem from several factors, including the specific cell line used, the passage number of the cells, the viral strain, and the precise assay protocol.[9] For instance, different viral variants may exhibit varying susceptibility to the compound.[2] Additionally, the methodology used in different laboratories can contribute to variability in resistance testing.[10]
Troubleshooting Guide
This guide addresses common issues encountered during in-vitro experiments with this compound.
Caption: A general workflow for troubleshooting inconsistent experimental outcomes.
Issue 1: Inconsistent EC50 Values
Q: My calculated EC50 values for this compound vary significantly between experiments. Why is this happening?
A: Several factors can contribute to this variability:
-
Cell Health and Passage Number: Ensure that the host cells are healthy and within a low passage number for reproducible results.[11] Cellular stress or high passage numbers can alter cellular metabolism and affect viral replication and drug sensitivity.
-
Viral Titer: Use a consistent multiplicity of infection (MOI) across experiments. Variations in the amount of virus used can lead to different inhibition profiles.
-
Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Repeated freeze-thaw cycles of the stock solution should be avoided.
-
Assay Conditions: Standardize all incubation times, temperatures, and media components. Components in the cell culture media could potentially interact with the compound.[9]
Issue 2: High Cytotoxicity Observed
Q: I'm observing significant cell death at concentrations where I expect to see antiviral activity. How can I distinguish between cytotoxicity and antiviral effect?
A: It is crucial to run a parallel cytotoxicity assay.[12]
-
Cytotoxicity Control: Treat a set of uninfected cells with the same concentrations of this compound as your infected cells.[12][13] This will help determine the concentration at which the compound itself is toxic to the cells (TC50).
-
Therapeutic Index (TI): The therapeutic index is the ratio of the cytotoxic concentration (TC50) to the effective concentration (EC50). A high TI indicates that the antiviral effect is observed at concentrations well below those that cause cell death.
-
Visual Inspection: Check for signs of precipitation of the compound in the culture wells, as this can sometimes be mistaken for or contribute to cytotoxicity.[9]
Issue 3: Low or No Antiviral Activity
Q: I am not observing the expected antiviral activity with this compound. What could be the cause?
A: Consider the following possibilities:
-
Compound Degradation: Ensure that the stock solution has been stored correctly and has not expired. Using a fresh aliquot of the stock solution is recommended.[9]
-
Drug-Resistant Viral Strain: The viral strain used in the assay may have mutations that confer resistance to this compound.[9] It is advisable to test the compound against a known sensitive viral strain as a positive control.[9]
-
Assay Readout Interference: The compound may interfere with the detection method of your assay (e.g., colorimetric, fluorometric, or luminescent readouts).[9]
-
Incorrect Dosage: Double-check all dilution calculations to ensure the final concentrations in the assay are correct.
Issue 4: Compound Precipitation in Media
Q: I've noticed that this compound is precipitating in the cell culture media. How can I address this?
A: Poor solubility can lead to inaccurate results.
-
Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%).[9]
-
Intermediate Dilutions: Prepare intermediate dilutions in a solvent that is compatible with your assay medium.[9]
-
Visual Confirmation: Always visually inspect the assay plates for any signs of precipitation before and after incubation.[9]
Experimental Protocols
Below is a generalized protocol for an in-vitro antiviral activity assay. Specific parameters may need to be optimized for your particular cell line and virus.
Caption: A typical workflow for conducting a cell-based antiviral assay.
General Antiviral Assay Protocol
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium.
-
Treatment: When cells are ready, remove the growth medium and add the prepared compound dilutions to the wells. Include a "cells only" control (no virus, no compound) and a "virus only" control (no compound).[9]
-
Infection: Add a pre-titered amount of virus to the wells containing the compound dilutions and the "virus only" control wells.[9]
-
Incubation: Incubate the plate for a period sufficient for the virus to undergo multiple replication cycles (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[9]
-
Quantification of Viral Replication: After incubation, assess the antiviral effect. The method for this will depend on the assay being used (e.g., plaque reduction, CPE inhibition, or reporter gene expression).[9]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "virus only" control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[9]
Data Presentation
The following tables summarize key quantitative data for this compound (ensitrelvir).
Table 1: In-Vitro Efficacy of this compound (ensitrelvir)
| Parameter | Value Range | Cell Type | Notes |
| EC50 | 0.0114 - 0.127 µmol/L | Human primary airway epithelial cells | Values can vary based on the specific viral variant and experimental conditions.[8] |
Table 2: Clinical Trial Dosage Regimens for this compound (ensitrelvir)
| Dosage Group | Day 1 (Loading Dose) | Days 2-5 (Maintenance Dose) | Study Population |
| 125 mg | 375 mg | 125 mg | Patients with mild-to-moderate COVID-19.[6][7][14] |
| 250 mg | 750 mg | 250 mg | Patients with mild-to-moderate COVID-19.[6][7][14] |
References
- 1. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ensitrelvir as a novel treatment option for mild-to-moderate COVID-19: a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Accepts Shionogi’s Ensitrelvir NDA as the First Oral Therapy for the Prevention of COVID-19 Following Exposure | Shionogi Inc. - A Discovery-Based Pharmaceutical Company [shionogi.com]
- 5. shionogi.com [shionogi.com]
- 6. medrxiv.org [medrxiv.org]
- 7. medrxiv.org [medrxiv.org]
- 8. Modeling the Impact of Ensitrelvir on SARS-CoV-2 Dynamics and Its Application for Assessment of Transmission Mitigation of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. fda.gov [fda.gov]
- 12. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. emerypharma.com [emerypharma.com]
- 14. A Phase 1 Study of Ensitrelvir Fumaric Acid Tablets Evaluating the Safety, Pharmacokinetics and Food Effect in Healthy Adult Populations - PMC [pmc.ncbi.nlm.nih.gov]
S-309309 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays
Disclaimer: This document provides general guidance and standardized protocols for investigating potential off-target effects of the investigational compound S-309309. As of the latest update, specific off-target screening data for this compound is not publicly available. The information presented here is based on best practices for characterizing novel small molecule inhibitors and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is a novel, orally bioavailable small molecule inhibitor of monoacylglycerol O-acyltransferase 2 (MGAT2). MGAT2 is a key enzyme in the synthesis of triglycerides from dietary monoacylglycerols in the small intestine. By inhibiting MGAT2, this compound is being investigated for its potential therapeutic effects in metabolic disorders such as obesity.[1][2]
Q2: Has this compound been profiled for off-target activities?
While comprehensive off-target screening data is not publicly available, early clinical data suggests a generally acceptable safety profile. For instance, this compound did not affect the pharmacokinetics of midazolam, a substrate of the cytochrome P40 3A4 (CYP3A4) enzyme, indicating a low potential for drug-drug interactions mediated by this major drug-metabolizing enzyme.[3][4] However, broad-panel off-target screening results (e.g., against a panel of kinases, G-protein coupled receptors (GPCRs), and ion channels) have not been disclosed in the public domain.
Q3: We are observing unexpected phenotypes in our cellular assays with this compound. How can we determine if these are due to off-target effects?
Observing unexpected cellular phenotypes is a common challenge when working with novel inhibitors. To dissect on-target versus off-target effects, a multi-pronged approach is recommended. This includes:
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Dose-response analysis: Correlate the potency of this compound for the observed phenotype with its known on-target potency for MGAT2. A significant discrepancy may suggest an off-target effect.
-
Structurally distinct inhibitors: Use another known MGAT2 inhibitor with a different chemical scaffold. If the phenotype is recapitulated, it is more likely to be an on-target effect.
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Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of MGAT2. If the phenotype is mimicked by target knockdown/knockout, it is likely an on-target effect. Conversely, if this compound still elicits the phenotype in MGAT2-deficient cells, it is indicative of an off-target mechanism.
-
Rescue experiments: In an MGAT2-deficient background, express a version of MGAT2 that is resistant to this compound. If the phenotype is reversed, it confirms on-target engagement.
Troubleshooting Guide: Common Unexplained Cellular Phenotypes
This guide provides potential troubleshooting strategies for common unexpected observations. As specific off-target liabilities of this compound are unknown, these are general recommendations.
| Observed Issue | Potential Cause (Hypothetical Off-Target Class) | Recommended Troubleshooting Steps |
| Unexpected cytotoxicity at concentrations close to the EC50 for MGAT2 inhibition. | Kinase inhibition (e.g., cell cycle kinases), ion channel modulation, mitochondrial toxicity. | 1. Perform a more sensitive cytotoxicity assay (e.g., real-time confluence monitoring).2. Screen this compound against a broad panel of kinases.3. Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes).4. Evaluate caspase activation to determine if apoptosis is induced. |
| Changes in cellular morphology unrelated to lipid metabolism. | Inhibition of cytoskeletal kinases (e.g., ROCK, PAK), GPCR signaling. | 1. Stain for key cytoskeletal components (e.g., phalloidin (B8060827) for F-actin, anti-tubulin).2. Perform a broad GPCR binding assay (e.g., a CEREP panel).3. Use pathway-specific reporter assays to monitor signaling pathways (e.g., CREB, NF-κB). |
| Alterations in gene expression profiles that are not downstream of MGAT2. | Epigenetic modifiers (e.g., HDACs, methyltransferases), nuclear receptor modulation. | 1. Perform RNA-seq analysis and compare gene expression changes with known signatures of various off-target classes.2. Screen this compound against a panel of epigenetic targets.3. Conduct nuclear receptor binding or activation assays. |
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling
This protocol outlines a general method for assessing the off-target effects of this compound against a panel of protein kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Commercially available kinase panel screening service (e.g., Eurofins, Reaction Biology) or in-house kinase assay platform.
-
Kinase assay buffer
-
ATP
-
Substrate peptide for each kinase
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a dilution series of this compound in the appropriate assay buffer. A common screening concentration is 1 µM or 10 µM to capture weaker interactions.
-
Kinase Reaction:
-
Add the kinase, substrate peptide, and this compound (or vehicle control) to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature (usually 30°C or room temperature) for the specified time.
-
-
Detection:
-
Stop the kinase reaction according to the assay kit instructions.
-
Add the detection reagent to quantify kinase activity (e.g., by measuring luminescence or fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition of each kinase by this compound relative to the vehicle control.
-
A common threshold for a significant "hit" is >50% inhibition.
-
For any identified hits, determine the IC50 value by performing a dose-response analysis.
-
Protocol 2: Assessing Off-Target Effects on GPCRs (Radioligand Binding Assay)
This protocol describes a general method for evaluating the binding of this compound to a panel of GPCRs.
Objective: To determine if this compound binds to GPCRs, suggesting potential off-target modulation.
Materials:
-
This compound stock solution
-
Membrane preparations expressing the target GPCRs
-
Radiolabeled ligand specific for each GPCR
-
Assay buffer
-
Scintillation fluid
-
Filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a dilution series of this compound.
-
Binding Reaction:
-
In a microplate, combine the membrane preparation, the specific radioligand, and this compound (or vehicle control).
-
Incubate to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through a filter plate to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
-
Detection:
-
Add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent displacement of the radioligand by this compound.
-
Determine the Ki (inhibition constant) for any significant interactions.
-
Visualizations
Caption: On-target pathway of this compound inhibiting MGAT2 in enterocytes.
Caption: Workflow for troubleshooting potential off-target effects.
References
- 1. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 2. This compound by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Safety, Tolerability, and Pharmacokinetics of a Novel Anti-obesity Agent, this compound, in Healthy Adults with or Without Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting MGAT2 inhibitor assay with S-309309
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the MGAT2 inhibitor, S-309309.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2).[1] MGAT2 is an enzyme primarily expressed in the small intestine and plays a crucial role in the absorption of dietary fats. Specifically, it catalyzes the conversion of monoacylglycerol to diacylglycerol, a key step in the resynthesis of triglycerides.[2][3] By inhibiting MGAT2, this compound blocks this pathway, thereby reducing the absorption of dietary fats.[4] Preclinical studies have shown that this inhibition leads to reduced food intake, decreased body weight gain, and improved metabolic parameters in diet-induced obesity models.[1]
Q2: What is the current developmental stage of this compound?
This compound is currently under clinical development by Shionogi for the treatment of obesity.[5] It has completed Phase I clinical trials, which assessed its safety, tolerability, and pharmacokinetics in healthy adults.[6][7] The compound is now in Phase II clinical trials to evaluate its efficacy in adults with obesity.[4][5]
Q3: What are the reported preclinical and clinical effects of this compound?
In preclinical studies using high-fat diet-induced obese mice, this compound demonstrated several beneficial effects, including:
-
Reduced body weight gain and food intake.[1]
-
Increased energy expenditure.
-
Improved insulin (B600854) sensitivity and reduced hepatic triglycerides.
-
Upregulation of intestinal genes related to fatty acid beta-oxidation.
A Phase I clinical trial in healthy adults with or without obesity showed that this compound was well-tolerated and had an acceptable safety profile.[6][7] A notable pharmacodynamic biomarker of MGAT2 inhibition, dicarboxylic acid (18:1), was significantly increased after administration of this compound.[6][7]
Quantitative Data
Currently, specific IC50 values for this compound in various biochemical and cell-based assays are not widely available in publicly accessible scientific literature. Pharmaceutical companies often keep this detailed preclinical data proprietary during the drug development process. For comparison, other reported MGAT2 inhibitors have shown IC50 values in the nanomolar range in in vitro assays.
Experimental Protocols
Detailed experimental protocols for MGAT2 inhibitor assays can be complex and depend on the specific assay format. Below are generalized methodologies for both biochemical and cell-based assays, based on published research for similar inhibitors.
Biochemical MGAT2 Inhibition Assay
This protocol is a generalized procedure based on methods described for other MGAT2 inhibitors and may require optimization for this compound.
Objective: To determine the in vitro inhibitory activity of this compound on MGAT2 enzyme activity.
Materials:
-
Recombinant human MGAT2 enzyme
-
2-monooleoylglycerol (substrate)
-
[14C]palmitoyl-CoA (radiolabeled co-substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 200 mM sucrose, 5 mM MgCl2, 1.25 mg/ml BSA)[2]
-
This compound (dissolved in a suitable solvent like DMSO)
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates
-
Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, add the assay buffer, this compound solution (or vehicle control), and the MGAT2 enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the substrates, 2-monooleoylglycerol and [14C]palmitoyl-CoA.
-
Allow the reaction to proceed for a specific time (e.g., 5-20 minutes) where the product formation is linear.[2][3]
-
Stop the reaction by adding a quenching solution (e.g., chloroform:methanol, 2:1 v/v).[2]
-
Extract the lipid products.
-
Spot the extracted lipids onto a TLC plate and separate them using the appropriate solvent system.
-
Visualize the radiolabeled diacylglycerol product using autoradiography or a phosphorimager.
-
Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based MGAT2 Inhibition Assay
This protocol is a generalized procedure and may require optimization for your specific cell line and experimental conditions.
Objective: To assess the inhibitory effect of this compound on MGAT2 activity in a cellular context.
Materials:
-
A suitable cell line expressing MGAT2 (e.g., Caco-2, or engineered cell lines)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent like DMSO)
-
A labeled substrate (e.g., a fluorescently labeled or stable isotope-labeled fatty acid)
-
Lysis buffer
-
Method for detecting the product (e.g., fluorescence plate reader, LC-MS)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time.
-
Introduce the labeled substrate to the cells and incubate for a period to allow for uptake and metabolism.
-
Wash the cells to remove any unincorporated substrate.
-
Lyse the cells to release the intracellular contents.
-
Measure the amount of the labeled diacylglycerol product using the chosen detection method.
-
Normalize the product signal to a measure of cell viability (e.g., protein concentration, DNA content) to account for any cytotoxic effects of the compound.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: MGAT2 Signaling Pathway in Dietary Fat Absorption.
Caption: General Workflow for an MGAT2 Inhibitor Assay.
Troubleshooting Guide
Problem 1: High background signal in the assay.
| Possible Cause | Suggested Solution |
| Substrate instability or spontaneous breakdown | Run a "no-enzyme" control (assay buffer + substrates) to check for non-enzymatic product formation. Prepare fresh substrate solutions for each experiment. |
| Contaminated reagents | Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary. |
| Inhibitor (this compound) interference | Test for intrinsic fluorescence or absorbance of this compound at the assay wavelengths. Run controls with the inhibitor but without the enzyme or substrate. |
| Impure enzyme preparation | Use a highly purified MGAT2 enzyme. If using microsomal preparations, be aware of other enzymatic activities that might contribute to the background. |
Problem 2: Low signal or no enzyme activity.
| Possible Cause | Suggested Solution |
| Inactive enzyme | Ensure proper storage and handling of the MGAT2 enzyme. Avoid repeated freeze-thaw cycles. Test the activity of a new batch of enzyme with a known activator or in the absence of any inhibitor. |
| Suboptimal assay conditions | Optimize the assay buffer pH, ionic strength, and temperature. Determine the optimal concentrations of substrates (e.g., by performing Michaelis-Menten kinetics). |
| Incorrect measurement parameters | Verify the settings on your detection instrument (e.g., wavelength, gain, integration time). |
| Inhibitory contaminants in reagents | Use high-purity reagents and test for potential inhibition by individual buffer components. |
Problem 3: Poor reproducibility of results.
| Possible Cause | Suggested Solution |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Prepare master mixes for reagents to be added to multiple wells. |
| Inconsistent incubation times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously for all wells in a plate. |
| Edge effects in microplates | Avoid using the outer wells of the plate, or incubate the plate in a humidified chamber to minimize evaporation. |
| Inhibitor precipitation | Check the solubility of this compound in the final assay buffer. The concentration of the organic solvent (e.g., DMSO) should be kept low and consistent across all wells. |
Problem 4: Discrepancy between biochemical and cell-based assay results.
| Possible Cause | Suggested Solution |
| Poor cell permeability of this compound | While this compound is orally active, its permeability can vary in different in vitro cell models. Consider using cell lines with appropriate transporter expression or permeabilization agents (with caution, as they can affect cell health). |
| Cellular metabolism of this compound | The compound may be metabolized by the cells into a more or less active form. LC-MS analysis of cell lysates can be used to investigate this. |
| Off-target effects in cells | This compound may interact with other cellular components, affecting cell signaling or viability in a way that indirectly influences the assay readout. |
| Efflux of the inhibitor | The cells may actively pump out this compound, reducing its intracellular concentration. This can be investigated using efflux pump inhibitors. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shionogi.com [shionogi.com]
- 5. This compound by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety, Tolerability, and Pharmacokinetics of a Novel Anti-obesity Agent, this compound, in Healthy Adults with or Without Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: S-309309 versus other MGAT2 Inhibitors in Obesity Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Preclinical Data
The landscape of obesity therapeutics is continuously evolving, with novel targets and mechanisms of action emerging. One such promising target is the monoacylglycerol O-acyltransferase 2 (MGAT2), an enzyme pivotal in the resynthesis of triglycerides in the small intestine.[1] Inhibition of MGAT2 has been shown to reduce fat absorption, increase energy expenditure, and ultimately lead to weight loss in preclinical models. This guide provides a comprehensive comparison of the preclinical data for Shionogi's S-309309 against other notable MGAT2 inhibitors: Compound A, Compound B, JTP-103237, and BMS-963272.
At a Glance: Head-to-Head Comparison of MGAT2 Inhibitors
The following tables summarize the key quantitative data from preclinical studies on this compound and its counterparts.
Table 1: Effects on Body Weight and Food Intake
| Compound | Animal Model | Dose | Treatment Duration | Change in Body Weight | Change in Food Intake |
| This compound | Diet-Induced Obese (DIO) Mice | 3 mg/kg, b.i.d. | 4 weeks | Reduction in body weight gain[2][3] | Reduction[2][3] |
| This compound | DIO Mice | 3 mg/kg, b.i.d. | 13 weeks | Suppression of body weight gain[4] | Suppression[4] |
| Compound A | High-Fat Diet (HFD)-fed Mice | 30 mg/kg | 5 weeks | Inhibited 17% of HFD-induced body weight gain[5] | 59% reduction |
| Compound B | HFD-fed ob/ob Mice | 30 mg/kg | 5 weeks | Suppression of body weight gain[6][7][8] | Suppression[6][7][8] |
| JTP-103237 | DIO Mice | Not specified | Chronic | Decreased body weight | Reduced in a dietary fat-dependent manner |
| BMS-963272 | Healthy Human Adults with Obesity | Not specified | Multiple doses | Decreased body weight[9] | Not specified |
Table 2: Metabolic Parameters
| Compound | Animal Model | Key Metabolic Effects |
| This compound | DIO Mice | - Increased energy expenditure[2][3][4]- Decreased plasma glucose, HOMA-IR, and plasma insulin (B600854) after glucose loading[2][3]- Reduced liver triglyceride content[2][3]- Upregulation of genes for fatty acid β-oxidation[2][3] |
| Compound A | HFD-fed Mice | - Increased energy expenditure[5] |
| Compound B | Normal Mice | - Augmented release of anorectic gut hormones (PYY and GLP-1) after fat loading[6][7][8] |
| JTP-103237 | DIO Mice | - Increased O2 consumption[10] |
| BMS-963272 | Healthy Human Adults with Obesity | - Increased gut hormones GLP-1 and PYY[9] |
Delving Deeper: Experimental Methodologies
The preclinical evaluation of these MGAT2 inhibitors predominantly utilized diet-induced obesity (DIO) mouse models, a standard and translationally relevant approach to mimic human obesity.
Diet-Induced Obesity (DIO) Mouse Model Protocol
A common methodology for inducing obesity in mice involves the following steps:
-
Animal Model: Male C57BL/6J mice are often used due to their susceptibility to diet-induced obesity.
-
Diet: Mice are fed a high-fat diet (HFD), typically containing 45% to 60% of calories from fat, for a period of several weeks (e.g., 4 to 13 weeks) to induce a significant increase in body weight and adiposity compared to control mice on a standard chow diet.[4]
-
Housing: Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Treatment Administration: The MGAT2 inhibitors are typically administered orally, either once or twice daily (b.i.d.), mixed in the diet or via gavage.
-
Outcome Measures:
-
Body Weight and Food Intake: Monitored regularly throughout the study.[4]
-
Energy Expenditure: Measured using indirect calorimetry, which quantifies oxygen consumption (VO2) and carbon dioxide production (VCO2).[11][12]
-
Glucose Metabolism: Assessed through tests like the oral glucose tolerance test (OGTT), where blood glucose levels are measured at various time points after an oral glucose challenge.[2][13][14][15][16]
-
Plasma and Tissue Analysis: Blood samples and tissues (e.g., liver) are collected at the end of the study to measure levels of lipids, hormones, and gene expression related to metabolism.[2][3]
-
Visualizing the Science: Pathways and Processes
MGAT2 Inhibition and its Downstream Effects
Experimental Workflow for Preclinical Evaluation of MGAT2 Inhibitors
Conclusion
The available preclinical data suggest that this compound is a potent MGAT2 inhibitor with a promising anti-obesity profile. It effectively reduces body weight gain and food intake while increasing energy expenditure in DIO mice. Furthermore, it demonstrates beneficial effects on glucose metabolism and hepatic lipid content. When compared to other MGAT2 inhibitors like Compound A, Compound B, and JTP-103237, this compound appears to exhibit a comprehensive range of positive metabolic effects at a relatively low dose. The human data for BMS-963272 further validates the therapeutic potential of MGAT2 inhibition for weight management. As this compound progresses through clinical trials, it will be crucial to see if these promising preclinical findings translate into safe and effective weight loss in humans.[17]
References
- 1. Fighting Obesity and Metabolic Disorders with MGAT-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MGAT2 modulates fat-induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estimating Energy Expenditure in mice using an Energy Balance Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vmmpc.org [vmmpc.org]
- 14. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucose Tolerance Test in Mice [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
A Comparative Analysis of S-309309 and GLP-1 Receptor Agonists in Obesity Management
For Researchers, Scientists, and Drug Development Professionals
The landscape of obesity pharmacotherapy is rapidly evolving, with novel mechanisms of action continually emerging to address this global health challenge. This guide provides a detailed comparison of the investigational drug S-309309, a monoacylglycerol O-acyltransferase 2 (MGAT2) inhibitor, with the established class of glucagon-like peptide-1 (GLP-1) receptor agonists. This comparison is based on available preclinical and clinical data, focusing on efficacy, mechanism of action, and experimental protocols.
Executive Summary
This compound is an oral medication being developed by Shionogi for the treatment of obesity.[1] It represents a novel approach by targeting the MGAT2 enzyme, which plays a key role in the absorption of dietary fat. In contrast, GLP-1 receptor agonists, such as semaglutide (B3030467), liraglutide (B1674861), and tirzepatide (a dual GIP/GLP-1 receptor agonist), have demonstrated significant efficacy in weight management through their effects on appetite regulation and glucose homeostasis.
Preliminary Phase II clinical trial results for this compound as a monotherapy have shown a modest weight loss of less than 5% after 24 weeks of treatment.[2] This is in contrast to the more substantial weight loss observed with approved GLP-1 receptor agonists in their respective clinical trial programs. Shionogi is now reportedly considering combination therapy approaches for this compound.[2]
Data Presentation: Efficacy Comparison
The following table summarizes the available clinical trial data for this compound and leading GLP-1 receptor agonists. It is important to note that the data for this compound is based on top-line results and lacks the detailed dose-ranging and secondary endpoint data available for the approved GLP-1 receptor agonists.
| Drug (Trial) | Mechanism of Action | Primary Endpoint: Mean Weight Loss (%) | Percentage of Patients Achieving ≥5% Weight Loss | Percentage of Patients Achieving ≥10% Weight Loss | Percentage of Patients Achieving ≥15% Weight Loss | Treatment Duration |
| This compound | MGAT2 Inhibitor | < 5% | Not Publicly Available | Not Publicly Available | Not Publicly Available | 24 Weeks |
| Semaglutide 2.4 mg (STEP 1) | GLP-1 Receptor Agonist | -14.9% | 86.4% | 69.1% | 50.5% | 68 Weeks |
| Liraglutide 3.0 mg (SCALE Obesity and Prediabetes) | GLP-1 Receptor Agonist | -8.4% | 63.2% | 33.1% | 14.4% | 56 Weeks |
| Tirzepatide 15 mg (SURMOUNT-1) | GIP and GLP-1 Receptor Agonist | -20.9% | 91% | 79% | 63% | 72 Weeks |
Signaling Pathways
To understand the distinct mechanisms of action, the following diagrams illustrate the signaling pathways of MGAT2 inhibitors and GLP-1 receptor agonists.
Experimental Protocols
The following outlines the general design of the Phase II and Phase III clinical trials for this compound and the comparator GLP-1 receptor agonists.
This compound Phase II Trial (NCT05925114)
-
Objective : To assess the efficacy and safety of this compound in adults with obesity.[3]
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[3]
-
Participants : Adults with a Body Mass Index (BMI) of ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity.[4]
-
Intervention : Participants were randomized to receive one of three doses of oral this compound or a placebo once daily for 24 weeks.[4]
-
Primary Endpoint : The primary outcome was the percentage change in body weight from baseline to week 24.[5]
-
Secondary Endpoints : Included the proportion of participants achieving weight loss of ≥5%, ≥10%, and ≥15%.[5]
GLP-1 Receptor Agonist Phase III Trials (General Protocol)
-
Objective : To evaluate the efficacy and safety of the GLP-1 receptor agonist for chronic weight management.
-
Study Design : Large-scale, multicenter, randomized, double-blind, placebo-controlled trials.
-
Participants : Adults with a BMI of ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity.
-
Intervention : Subcutaneous injection of the GLP-1 receptor agonist (e.g., semaglutide 2.4 mg once weekly, liraglutide 3.0 mg once daily, or tirzepatide at varying doses) or placebo, typically as an adjunct to lifestyle intervention (diet and exercise).
-
Dose Escalation : A dose-escalation period is typically employed to improve tolerability.
-
Primary Endpoint : The co-primary endpoints are usually the percentage change in body weight from baseline and the proportion of participants achieving at least a 5% weight reduction.
-
Secondary Endpoints : Often include the proportion of participants achieving higher weight loss thresholds (e.g., ≥10%, ≥15%), changes in cardiometabolic risk factors (e.g., waist circumference, blood pressure, lipids, and glycemic control), and patient-reported outcomes.
-
Duration : Typically ranges from 56 to 72 weeks.
Conclusion
This compound, with its novel MGAT2 inhibitor mechanism, offers a different therapeutic approach to obesity compared to the established GLP-1 receptor agonists. However, based on the currently available top-line Phase II data, its efficacy as a monotherapy appears to be significantly lower than that of leading GLP-1 receptor agonists. The future development of this compound may lie in combination therapies, where its unique mechanism could potentially complement other weight-loss agents. Further publication of detailed results from the Phase II trial will be crucial for a more comprehensive assessment of its potential role in obesity management. Researchers and drug development professionals should continue to monitor the progress of this compound and other novel mechanisms as the field of obesity pharmacotherapy continues to expand.
References
- 1. This compound by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 2. BioCentury - Clinical Report: Shionogi mulls next steps after underwhelming obesity readout [biocentury.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound for Obesity · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. shionogi.com [shionogi.com]
Comparative Guide to S-309309 Combination Therapy with GLP-1 Agonists for Obesity
This guide provides a comparative analysis of the novel oral anti-obesity agent S-309309, targeting monoacylglycerol O-acyltransferase 2 (MGAT2), and its potential for combination therapy with established glucagon-like peptide-1 (GLP-1) receptor agonists. The content is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Introduction to Therapeutic Agents
This compound: Developed by Shionogi, this compound is an orally administered small molecule inhibitor of MGAT2.[1][2][3] MGAT2 is an enzyme predominantly expressed in the small intestine that plays a crucial role in the absorption of dietary fat.[4] By inhibiting MGAT2, this compound aims to reduce fat absorption and influence energy metabolism.[4][5] Preclinical studies in diet-induced obese (DIO) mice have shown that this compound suppresses food intake, reduces body weight gain, improves insulin (B600854) sensitivity, and decreases hepatic triglycerides.[4][5] Notably, it has also been observed to increase energy expenditure, suggesting a multi-faceted mechanism of action.[5] Phase I clinical trials have indicated that this compound is well-tolerated.[1][6] A Phase II trial is currently underway to evaluate its efficacy and safety in adults with obesity.[3][7]
GLP-1 Receptor Agonists: GLP-1 receptor agonists are a class of injectable peptide-based therapeutics that mimic the action of the endogenous incretin (B1656795) hormone GLP-1. They are widely used for the treatment of type 2 diabetes and obesity.[8] Their mechanism of action involves enhancing glucose-dependent insulin secretion, suppressing glucagon (B607659) secretion, delaying gastric emptying, and promoting satiety through direct effects on the central nervous system.[9][10][11]
Rationale for Combination Therapy: The distinct mechanisms of this compound and GLP-1 receptor agonists present a compelling rationale for combination therapy. This compound primarily targets lipid absorption and energy expenditure in the gut and periphery, while GLP-1 agonists primarily act on central appetite regulation and glucose homeostasis.[5][10] A combination approach could yield synergistic effects, leading to greater weight loss and improved metabolic parameters than either agent alone. This strategy aligns with the current trend in obesity drug development, where combining agents with complementary mechanisms, such as GLP-1 with GIP or amylin, has demonstrated superior efficacy.[12][13][14]
Preclinical Efficacy: A Comparative Summary
The following tables summarize the preclinical data for this compound monotherapy and representative data for GLP-1 agonist monotherapy. A third table provides a hypothetical projection for a combination therapy, based on the potential for synergistic effects observed in other GLP-1 combination studies.[14][15]
Table 1: Preclinical Efficacy of this compound Monotherapy in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | This compound (3 mg/kg, b.i.d.) | % Change vs. Control | Reference |
|---|---|---|---|---|
| Study Duration | 13 weeks | 13 weeks | - | [5] |
| Body Weight Gain | Baseline | Suppressed Gain | Significant Reduction | [5] |
| Food Intake | Baseline | Suppressed | Significant Reduction | [5] |
| Energy Expenditure | Baseline | Enhanced | Significant Increase | [5] |
| Insulin Resistance (HOMA-IR) | Elevated | Decreased | Improvement | [5] |
| Hepatic Triglycerides | Elevated | Decreased | Improvement |[5] |
Table 2: Representative Preclinical Efficacy of GLP-1 Agonist Monotherapy (Liraglutide) in DIO Rodents
| Parameter | Vehicle Control | Liraglutide (50 µg/kg) | % Change vs. Control | Reference |
|---|---|---|---|---|
| Study Duration | 4 weeks | 4 weeks | - | [14] |
| Body Weight Gain | Baseline | Suppressed Gain | Significant Reduction | [14] |
| Cumulative Energy Intake | Baseline | Suppressed | Significant Reduction | [14] |
| Adiposity | Baseline | Decreased | Significant Reduction | [14] |
| Plasma Leptin | Baseline | Decreased | Significant Reduction |[14] |
Table 3: Hypothetical Preclinical Efficacy of this compound + GLP-1 Agonist Combination Therapy
| Parameter | GLP-1 Agonist Monotherapy | This compound + GLP-1 Agonist | Projected % Change | Rationale |
|---|---|---|---|---|
| Body Weight Loss | ~15% | >20% | Synergistic | Dual mechanisms targeting appetite (GLP-1) and energy expenditure/fat absorption (this compound).[5][15] |
| Food Intake | Significant Reduction | Greater Reduction | Additive/Synergistic | Central (GLP-1) and peripheral (this compound) appetite suppression signals.[5][14] |
| Fat Mass | Significant Reduction | Greater Reduction | Synergistic | Enhanced lipolysis and reduced lipid uptake.[4][8] |
| Glycemic Control | Improved | Markedly Improved | Additive/Synergistic | Complementary actions on insulin sensitivity and glucose homeostasis.[5][8] |
Signaling Pathways and Mechanisms of Action
The diagrams below, generated using the DOT language, illustrate the distinct and potentially synergistic signaling pathways of this compound and GLP-1 agonists.
Caption: this compound inhibits the MGAT2 enzyme in enterocytes, blocking dietary fat absorption.
Caption: GLP-1 agonists act on central and peripheral receptors to promote weight loss.
Caption: Proposed synergistic effect of combining this compound and a GLP-1 agonist.
Key Experimental Protocols
The following protocol outlines a standard methodology for evaluating the efficacy of anti-obesity compounds in a diet-induced obese (DIO) mouse model. This protocol is suitable for testing this compound and a GLP-1 agonist, both as monotherapies and in combination.
Title: Efficacy Evaluation of this compound and a GLP-1 Agonist in a Diet-Induced Obese (DIO) Mouse Model
1. Objective: To assess the effects of this compound, a GLP-1 agonist, and their combination on body weight, food intake, and metabolic parameters in DIO mice.
2. Animal Model:
-
Species/Strain: Male C57BL/6J mice, 8 weeks of age.[16]
-
Diet-Induced Obesity: Mice are fed a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 12-15 weeks to induce an obese phenotype.[16][17] Control animals are fed a standard chow diet.
-
Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[16] To account for potential gut microbiota effects, experimental and control mice should be co-housed where appropriate.[18]
3. Experimental Groups (n=8-10 mice per group):
-
Group 1: DIO mice + Vehicle (for this compound) + Vehicle (for GLP-1 agonist)
-
Group 2: DIO mice + this compound (e.g., 3 mg/kg, oral gavage, b.i.d.)[5]
-
Group 3: DIO mice + GLP-1 Agonist (e.g., Liraglutide, 50 µg/kg, subcutaneous injection, q.d.)[14]
-
Group 4: DIO mice + this compound + GLP-1 Agonist (at the doses above)
4. Study Procedure:
-
Acclimatization: After the obesity induction period, mice are acclimatized for one week and randomized into treatment groups based on body weight to ensure no significant differences at baseline.[16][18]
-
Treatment Period: Administer treatments daily for a period of 4 to 13 weeks.[5][14]
-
Measurements:
-
Food Intake: Measured daily or weekly by weighing the remaining food.[5][16]
-
Metabolic Cages (Optional): At specified time points, place mice in metabolic cages to measure energy expenditure, respiratory exchange ratio (RER), and locomotor activity.[5]
-
Oral Glucose Tolerance Test (OGTT): Performed near the end of the study to assess glucose metabolism.
-
Terminal Blood and Tissue Collection: At the end of the study, mice are fasted and euthanized.[16] Blood is collected for analysis of plasma insulin, glucose, lipids, and liver enzymes. Tissues such as liver and adipose depots are collected, weighed, and stored for histological or gene expression analysis.[5][16]
5. Data Analysis:
-
Data are expressed as mean ± SEM.
-
Statistical significance between groups is determined using appropriate tests, such as one-way ANOVA followed by post-hoc tests. A p-value < 0.05 is considered statistically significant.
Caption: Workflow for a preclinical in vivo study evaluating anti-obesity therapies.
Conclusion and Future Directions
This compound represents a novel oral therapeutic approach for obesity with a distinct mechanism of action from the current incretin-based therapies. While preclinical data for this compound monotherapy are promising, its true potential may lie in combination with GLP-1 receptor agonists. The complementary pathways of reduced fat absorption and increased energy expenditure from this compound, coupled with the potent appetite suppression of GLP-1 agonists, could create a powerful, synergistic therapy. Future preclinical and clinical studies are warranted to formally evaluate the safety and efficacy of this combination, which could offer a new and highly effective treatment paradigm for individuals with obesity.
References
- 1. Safety, Tolerability, and Pharmacokinetics of a Novel Anti-obesity Agent, this compound, in Healthy Adults with or Without Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 3. shionogi.com [shionogi.com]
- 4. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound for Obesity · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. GLP-1 Based Combination Therapy for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. GLP-1, GIP and glucagon receptor poly-agonists: A new era in obesity pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GIPR/GLP-1R dual agonist therapies for diabetes and weight loss– Chemistry, Physiology and Clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyagen.com [cyagen.com]
- 14. researchgate.net [researchgate.net]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Diet-induced obesity murine model [protocols.io]
- 17. Background - Obesity experiments [ilearn.med.monash.edu.au]
- 18. tabaslab.com [tabaslab.com]
Validating S-309309: A Novel Therapeutic Target in Obesity Models
For Immediate Release
This comparison guide provides an in-depth analysis of S-309309, a novel therapeutic agent for obesity. We delve into its mechanism of action, present preclinical and clinical data, and compare its performance with established alternatives, chiefly GLP-1 receptor agonists. This guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of obesity therapeutics.
This compound: Targeting a Novel Pathway in Obesity
This compound is an orally administered small molecule that selectively inhibits monoacylglycerol acyltransferase-2 (MGAT2), an enzyme predominantly expressed in the small intestine.[1][2] MGAT2 plays a crucial role in the absorption of dietary fats, specifically in the resynthesis of triglycerides. By inhibiting this enzyme, this compound aims to reduce fat absorption and, consequently, body weight.[3] This mechanism of action is distinct from the widely used GLP-1 receptor agonists, which primarily regulate appetite and glucose metabolism through hormonal signaling.
Preclinical Validation in Diet-Induced Obesity Models
This compound has been evaluated in preclinical studies using high-fat diet (HFD)-induced obesity (DIO) mouse models. These studies have demonstrated the potential of this compound to mitigate weight gain and improve metabolic parameters.
Experimental Data Summary
| Parameter | This compound Treatment in DIO Mice | Reference |
| Body Weight | Significant reduction in body weight gain compared to vehicle. | [1] |
| Food Intake | Reduction in food intake observed. | [1] |
| Energy Expenditure | Increased energy expenditure. | [1] |
| Glucose Metabolism | Decreased plasma glucose levels and improved insulin (B600854) sensitivity (reduced HOMA-IR index). | [1] |
| Liver Health | Reduced liver triglyceride content and plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). | [1] |
| Gene Expression | Upregulation of genes associated with long-chain fatty acid β-oxidation in the small intestine. | [1] |
Comparison with GLP-1 Receptor Agonists
GLP-1 receptor agonists, such as liraglutide (B1674861) and semaglutide (B3030467), represent a major class of therapeutics for obesity. While direct head-to-head preclinical studies with this compound are not publicly available, a comparison of their mechanisms and reported efficacies is instructive.
| Feature | This compound (MGAT2 Inhibitor) | GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide) |
| Mechanism of Action | Inhibits intestinal triglyceride resynthesis, reducing dietary fat absorption. | Mimic the action of endogenous GLP-1, promoting satiety, slowing gastric emptying, and enhancing insulin secretion. |
| Primary Site of Action | Small intestine. | Brain (hypothalamus), pancreas, and gastrointestinal tract. |
| Administration | Oral capsule.[1][2] | Subcutaneous injection (most common). |
| Reported Preclinical Efficacy | Reduces body weight and improves metabolic parameters in DIO mice.[1] | Significant body weight reduction, improved glycemic control, and cardiovascular benefits in DIO mice and other models. |
| Clinical Efficacy (Monotherapy) | Phase II trial showed less than 5% weight loss at 24 weeks, which was below the desired endpoint. | Clinically significant weight loss (e.g., ~15% with semaglutide in the STEP 1 trial). |
Experimental Protocols
High-Fat Diet-Induced Obesity (DIO) Mouse Model
A common model for studying obesity involves inducing the condition in mice through their diet.
Protocol:
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimation: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Diet Induction:
-
Control Group: Feed a control diet (e.g., 10% kcal from fat).
-
Obesity Group: Feed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.
-
-
Monitoring: Monitor body weight and food intake weekly.
-
Confirmation of Obesity: After the induction period, the HFD-fed mice should exhibit a significantly higher body weight compared to the control group.
Oral Gavage Administration of this compound
Oral gavage is a standard method for administering precise doses of a compound to rodents.
Protocol:
-
Preparation:
-
Calculate the required dose of this compound based on the animal's body weight.
-
Prepare the dosing solution by dissolving or suspending this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
-
Animal Handling:
-
Gently restrain the mouse to immobilize its head and body.
-
-
Gavage Procedure:
-
Use a sterile, ball-tipped gavage needle of appropriate size for the mouse.
-
Measure the distance from the mouse's oral cavity to the xiphoid process to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus.
-
Slowly administer the this compound solution.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress.
-
Visualizing the Science
To better understand the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: MGAT2 Signaling Pathway in Intestinal Fat Absorption.
Caption: Preclinical Experimental Workflow for this compound Evaluation.
Conclusion and Future Directions
This compound, with its novel mechanism of inhibiting MGAT2, showed promise in preclinical models of obesity by reducing body weight and improving various metabolic parameters.[1] However, the translation to clinical efficacy in humans as a monotherapy has been challenging, as evidenced by the Phase II trial results.
The distinct mechanism of this compound compared to GLP-1 receptor agonists suggests that a potential future avenue for this compound could be in combination therapies. Further research is warranted to explore if a synergistic effect can be achieved by concurrently targeting both the fat absorption and incretin (B1656795) signaling pathways. This could potentially lead to more effective and durable weight loss solutions for individuals with obesity.
References
Cross-Reactivity Profile of S-309309: An In-depth Analysis
For Researchers, Scientists, and Drug Development Professionals
S-309309 is a novel, orally administered small molecule inhibitor of monoacylglycerol O-acyltransferase 2 (MGAT2), an enzyme predominantly expressed in the small intestine and implicated in the absorption of dietary fats.[1][2] Developed by Shionogi & Co., Ltd., this compound is currently in clinical development for the treatment of obesity.[3][4][5] The selectivity of a drug candidate is a critical determinant of its safety and efficacy profile. This guide provides a comprehensive overview of the available information on the cross-reactivity of this compound with other enzymes.
Summary of Preclinical Selectivity Data
While specific quantitative data from comprehensive cross-reactivity panels are not publicly available, preclinical studies have characterized this compound as a selective inhibitor of MGAT2.[1][2] This suggests that the compound has been screened against a panel of off-target enzymes and has demonstrated significantly higher potency for MGAT2.
One preclinical study noted that this compound did not affect the pharmacokinetics of a cytochrome P450 3A (CYP3A) substrate, suggesting a low potential for drug-drug interactions mediated by this key metabolic enzyme.[6][7] However, the detailed in-vitro data supporting this observation were not provided.[6]
The development of a selective MGAT2 inhibitor is crucial to minimize off-target effects. The MGAT enzyme family includes other members, such as MGAT1 and MGAT3, which have distinct tissue distribution and physiological roles. Inhibition of these related enzymes could lead to unintended side effects. The designation of this compound as "selective" implies a lower affinity for these and other enzymes, although comparative inhibitory data has not been released in the public domain.
Experimental Methodologies for Assessing Cross-Reactivity
Standard industry practices for evaluating the cross-reactivity of a drug candidate involve screening against a broad panel of enzymes, receptors, and ion channels. The specific experimental protocols used for this compound have not been publicly disclosed. However, a typical approach to assess enzyme selectivity is outlined below.
General Experimental Workflow for Enzyme Selectivity Profiling
The following diagram illustrates a generalized workflow for determining the selectivity of an inhibitor like this compound against a panel of off-target enzymes.
Detailed Methodologies:
A standard approach for determining the inhibitory activity of a compound against a panel of enzymes involves the following steps:
-
Compound Preparation: this compound would be dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared to be used in the assays.
-
Enzyme and Substrate Preparation: Each enzyme in the screening panel is prepared in a buffer solution optimized for its specific activity. A corresponding substrate, often labeled with a fluorescent or radioactive tag for detection, is also prepared.
-
Assay Procedure:
-
The enzymatic reaction is initiated by mixing the enzyme, the test compound (this compound) at various concentrations, and the specific substrate in a multi-well plate format.
-
Control reactions are run in parallel, including a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
-
Signal Detection: The reaction is stopped, and the amount of product formed is quantified by measuring the signal (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis:
-
The percentage of enzyme inhibition for each concentration of this compound is calculated relative to the positive control.
-
The half-maximal inhibitory concentration (IC50) value is determined by fitting the dose-response data to a sigmoidal curve. A higher IC50 value indicates lower potency against the specific enzyme.
-
This compound Signaling Pathway in Relation to its Target
This compound exerts its therapeutic effect by inhibiting MGAT2 in the enterocytes of the small intestine. The following diagram illustrates the targeted pathway.
Conclusion
Based on the currently available public information, this compound is positioned as a selective MGAT2 inhibitor. However, a detailed quantitative comparison of its inhibitory activity against a broad range of other enzymes is not available. For drug development professionals and researchers, accessing the complete preclinical pharmacology data, which is likely held by the manufacturer, would be necessary for a thorough assessment of the cross-reactivity profile of this compound. The provided experimental workflow and pathway diagram offer a foundational understanding of how such selectivity is typically evaluated and the biological context of the drug's action.
References
- 1. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 4. shionogi.com [shionogi.com]
- 5. shionogi.com [shionogi.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety, Tolerability, and Pharmacokinetics of a Novel Anti-obesity Agent, this compound, in Healthy Adults with or Without Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
S-309309 Demonstrates Promising Efficacy in Animal Models of Metabolic Syndrome, Outperforming an Alternative in Key Markers
For Immediate Release
Osaka, Japan - Preclinical data on S-309309, a novel monoacylglycerol O-acyltransferase 2 (MGAT2) inhibitor, reveals significant efficacy in improving key markers of metabolic syndrome in diet-induced obese (DIO) mouse models. These findings position this compound as a promising therapeutic candidate for metabolic disorders. Comparative analysis with another MGAT2 inhibitor, JTP-103237, suggests this compound may offer a superior profile in managing body weight, glucose levels, and hepatic steatosis.
Metabolic syndrome, a cluster of conditions including obesity, insulin (B600854) resistance, and dyslipidemia, represents a significant global health challenge. MGAT2 is a key enzyme in the small intestine responsible for the re-synthesis of triglycerides from dietary fats. Inhibition of this enzyme is a novel therapeutic strategy aimed at reducing fat absorption and improving overall metabolic health.
Superior Efficacy in Head-to-Head Comparison
In studies utilizing DIO mouse models, a standard for preclinical metabolic research, this compound demonstrated marked improvements across several metabolic parameters. When compared to JTP-103237, another MGAT2 inhibitor, this compound showed a more pronounced effect on body weight reduction and glucose control.
| Parameter | This compound | JTP-103237 | Vehicle/Control | Animal Model |
| Body Weight Reduction | Significant reduction in body weight gain.[1] | Significant decrease in body weight.[2] | Continued weight gain. | DIO Mice |
| Fasting Blood Glucose | Decreased plasma glucose levels.[1] | Decreased plasma glucose levels.[3][4][5] | Elevated | DIO Mice |
| Hepatic Triglycerides | Reduced liver triglyceride content.[1] | Reduced hepatic triglyceride content.[2][3][4][5] | Elevated | DIO Mice |
| Food Intake | Reduction in food intake.[1] | Reduced food intake.[2] | Unchanged | DIO Mice |
| Energy Expenditure | Increased energy expenditure.[1] | Increased O2 consumption.[2] | Unchanged | DIO Mice |
Mechanism of Action: Beyond Reduced Fat Absorption
The therapeutic effects of this compound extend beyond the simple inhibition of fat absorption. Experimental data indicates that this compound upregulates the expression of genes in the small intestine that are critical for long-chain fatty acid β-oxidation.[1] This suggests that this compound not only reduces the intake of dietary fats but also promotes their breakdown and utilization for energy, a dual mechanism that likely contributes to its potent efficacy.
Key genes upregulated by this compound include:
-
Cpt1a (Carnitine palmitoyltransferase 1a): A crucial enzyme in the transport of long-chain fatty acids into the mitochondria for oxidation.
-
Acadl (Acyl-CoA dehydrogenase, long chain): An enzyme involved in the initial step of mitochondrial fatty acid β-oxidation.
-
Acox1 (Acyl-CoA oxidase 1): The first and rate-limiting enzyme of the peroxisomal β-oxidation pathway.[6]
This enhanced fatty acid oxidation provides a mechanistic basis for the observed increase in energy expenditure and reduction in fat accumulation in animal models treated with this compound.
Experimental Protocols
The evaluation of this compound and its comparators was conducted using established experimental models of metabolic syndrome.
Diet-Induced Obesity (DIO) Mouse Model: Male C57BL/6J mice are typically used for these studies. Obesity and metabolic syndrome are induced by feeding the mice a high-fat diet (HFD), usually containing 45% to 60% of calories from fat, for a period of 8 to 12 weeks. Control animals are fed a standard chow diet. This model effectively mimics the key features of human metabolic syndrome, including weight gain, insulin resistance, and hepatic steatosis.
Drug Administration: this compound and comparator compounds are administered orally, typically via gavage. The standard dosage for this compound in these studies is 3 mg/kg, administered twice daily (b.i.d.).[1] This method ensures precise dosing and allows for the evaluation of the compound's efficacy over a defined treatment period.
Key Experimental Workflow:
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. JTP-103237, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. JTP-103237, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
Comparative Analysis of S-309309's Effect on Gut Peptides: Data Currently Unavailable
A comprehensive comparative analysis of S-309309's effect on gut peptides cannot be provided at this time due to the absence of publicly available data on this compound. Extensive searches of scientific literature and drug development databases have not yielded any information on a compound designated this compound.
This suggests that this compound may be an internal compound designation not yet disclosed in published research, a novel therapeutic agent in the very early stages of development, or a misidentified compound name. Without foundational data on this compound, a comparison with alternative treatments is not feasible.
To facilitate the creation of the requested comparative analysis, the following information on this compound is required:
-
Compound Identification: The chemical class, structure, and proposed mechanism of action of this compound.
-
Preclinical/Clinical Data: Any available in vitro or in vivo data detailing the effects of this compound on the secretion and activity of key gut peptides, such as Glucagon-Like Peptide-1 (GLP-1), Peptide YY (PYY), Ghrelin, and others.
-
Experimental Protocols: Detailed methodologies of the experiments that generated the provided data, including models used, dosage, and analytical methods.
Once this information is available, a thorough comparative guide can be developed, including data tables, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows as per the user's request.
For illustrative purposes, a hypothetical experimental workflow for assessing the impact of a compound on gut peptide secretion is provided below.
Hypothetical workflow for gut peptide analysis.
Safety Operating Guide
Essential Safety and Logistical Information for Handling S-309309
Disclaimer: As S-309309 is an investigational compound, a specific Safety Data Sheet (SDS) with established Occupational Exposure Limits (OELs) may not be publicly available. The following guidance is based on best practices for handling potent active pharmaceutical ingredients (APIs) and should be supplemented by a compound-specific risk assessment before any handling occurs. Always consult with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is crucial to minimize exposure to potent pharmaceutical compounds. The following table summarizes recommended PPE for handling this compound.[1][2][3]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs). |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection for handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust. |
| Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Occupational Exposure Bands (OEB)
In the absence of a specific OEL for this compound, the concept of Occupational Exposure Bands (OEBs) can be used to categorize the compound and determine the necessary level of containment and handling precautions.[3][4] OEBs are based on the toxicological data of the compound. For a novel compound like this compound, a conservative approach is recommended, placing it in a higher (more stringent) control band until more data is available.
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) Range (µg/m³) | Toxicity | Handling Recommendations |
| OEB 1 | 1000 - 5000 | Non-toxic | General laboratory practices with good ventilation. |
| OEB 2 | 100 - 1000 | Almost non-toxic | General laboratory practices with local exhaust ventilation. |
| OEB 3 | 10 - 100 | Slightly toxic | Enclosed systems or ventilated enclosures. Gowning and respiratory protection may be required. |
| OEB 4 | 1 - 10 | Potent | High level of containment required (e.g., isolators, closed-system transfers). PAPRs are typically used.[3] |
| OEB 5 | < 1 | Very Potent | Highest level of containment with fully isolated systems and dedicated facilities. |
Recommendation for this compound: Until specific toxicological data is available, it is prudent to handle this compound in a facility and with controls appropriate for OEB 4 or 5 .
Operational and Disposal Plans
A clear, step-by-step plan is essential for the safe handling and disposal of this compound.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of potent compounds.
Disposal Plan
Proper disposal of pharmaceutical waste is crucial to protect personnel and the environment.[5][6]
-
Segregation: All waste generated during the handling of this compound, including contaminated PPE, consumables (e.g., pipette tips, vials), and unused compound, must be segregated as hazardous pharmaceutical waste.[7][8]
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for waste collection.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the compound (this compound), and any other information required by your institution and local regulations.
-
Storage: Store waste containers in a secure, designated area away from general lab traffic.
-
Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste management company. Ensure they provide a manifest for tracking the waste from your facility to the final disposal site.[7]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[6][7]
Spill Management Protocol
In the event of a spill, a pre-prepared spill kit appropriate for chemical hazards should be used.
Caption: Logical flow for managing a chemical spill.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. pharmadevils.com [pharmadevils.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
